4-Ethoxypyrimidin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-ethoxypyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-2-10-5-3-4-8-6(7)9-5/h3-4H,2H2,1H3,(H2,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOWBDZBVHONOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Ethoxypyrimidin-2-amine CAS 304454-19-1 properties
CAS 304454-19-1 | A Versatile Scaffold for Medicinal Chemistry
Executive Summary
4-Ethoxypyrimidin-2-amine (CAS 304454-19-1) is a critical heterocyclic intermediate in the synthesis of bioactive small molecules, particularly within the pharmaceutical sector. As a 2,4-disubstituted pyrimidine, it serves as a "privileged structure" in drug discovery, frequently utilized as a core scaffold for kinase inhibitors, antimicrobial agents, and receptor modulators. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and applications in medicinal chemistry.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
The compound features an electron-deficient pyrimidine ring substituted with an electron-donating ethoxy group at the C4 position and a primary amine at the C2 position.[1] This specific substitution pattern creates a unique electronic environment that facilitates hydrogen bonding interactions essential for ligand-protein binding.[1]
Table 1: Technical Specifications
| Property | Specification |
| CAS Number | 304454-19-1 |
| IUPAC Name | 4-Ethoxypyrimidin-2-amine |
| Synonyms | 2-Amino-4-ethoxypyrimidine; 4-Ethoxy-2-pyrimidinamine |
| Molecular Formula | C₆H₉N₃O |
| Molecular Weight | 139.15 g/mol |
| Physical State | Solid (Crystalline powder) |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |
| pKa (Predicted) | ~4.5 (Pyridine-like nitrogen) |
| LogP (Predicted) | ~0.8 (Lipophilic enough for membrane permeability) |
Synthetic Methodology
The most robust and scalable synthesis of 4-Ethoxypyrimidin-2-amine utilizes a Nucleophilic Aromatic Substitution (
Reaction Mechanism
The reaction proceeds via the addition-elimination mechanism.[1] The ethoxide ion (nucleophile) attacks the electrophilic C4 position of the pyrimidine ring.[1] The presence of the ring nitrogens stabilizes the Meisenheimer complex intermediate before the chloride ion is eliminated.[1]
Experimental Protocol (Standardized)
Reagents:
-
Precursor: 2-Amino-4-chloropyrimidine (1.0 eq)
-
Nucleophile: Sodium Ethoxide (1.2 eq) [Prepared in situ from Sodium metal and Ethanol is preferred for anhydrous conditions]
-
Solvent: Absolute Ethanol (Anhydrous)
Step-by-Step Workflow:
-
Preparation of Ethoxide: In a dry 3-neck round-bottom flask under nitrogen atmosphere, dissolve sodium metal (1.2 eq) in absolute ethanol to generate a solution of sodium ethoxide.
-
Addition: Cool the solution to 0°C. Slowly add 2-amino-4-chloropyrimidine (1.0 eq) portion-wise to control the exotherm.
-
Reflux: Heat the reaction mixture to reflux (approx. 78°C) and stir for 4–6 hours. Monitor progress via TLC (System: 5% Methanol in DCM) or LC-MS until the starting material is consumed.[1]
-
Work-up: Cool to room temperature. Concentrate the solvent under reduced pressure.
-
Extraction: Resuspend the residue in water and extract with Ethyl Acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous
, and concentrate. Recrystallize from Ethanol/Hexane if necessary to achieve >98% purity.
Synthetic Pathway Diagram
Figure 1: Nucleophilic Aromatic Substitution pathway for the synthesis of 4-Ethoxypyrimidin-2-amine.
Analytical Characterization
Validating the identity of CAS 304454-19-1 requires confirming the presence of the ethoxy group and the integrity of the pyrimidine ring.[1]
Predicted Spectral Data (Based on Structural Analogs)
-
¹H NMR (DMSO-d₆, 400 MHz):
- 8.05 (d, J = 5.8 Hz, 1H, Pyrimidine H-6) – Deshielded by adjacent nitrogen.
-
6.40 (bs, 2H, -NH₂) – Exchangeable with
. - 6.05 (d, J = 5.8 Hz, 1H, Pyrimidine H-5) – Shielded by electron donation from ethoxy group.
- 4.32 (q, J = 7.0 Hz, 2H, -O-CH ₂-CH₃).
- 1.30 (t, J = 7.0 Hz, 3H, -O-CH₂-CH ₃).
-
Mass Spectrometry (ESI+):
-
Found [M+H]⁺ = 140.08 (Calculated: 140.08).[1]
-
Medicinal Chemistry Applications
The 4-ethoxypyrimidin-2-amine scaffold is highly valued for its ability to function as a bidentate hydrogen bond donor/acceptor motif.[1]
Kinase Inhibition
In many ATP-competitive kinase inhibitors, the 2-aminopyrimidine moiety mimics the adenine ring of ATP.[1]
-
H-Bond Acceptor (N1): Interacts with the backbone NH of the kinase hinge region.[1]
-
H-Bond Donor (C2-NH2): Interacts with the backbone Carbonyl of the kinase hinge region.[1]
-
Ethoxy Group (C4): Projects into the solvent-exposed region or a hydrophobic pocket, improving potency and adjusting lipophilicity (LogP) for better oral bioavailability.[1]
Pharmacophore Mapping[4]
Figure 2: Pharmacophore map illustrating the dual H-bonding capability and steric modulation of the ethoxy group.
Handling & Safety (GHS Classification)
While specific toxicological data for this CAS is limited, it should be handled according to the safety profile of the general aminopyrimidine class (e.g., 2-amino-4-chloropyrimidine).
-
Signal Word: WARNING
-
Hazard Statements:
-
Precautionary Measures:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 295763, 2-Methylpyrimidin-4-amine (Analogous Structure).[1] Retrieved from [Link]
-
MDPI (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives.[1] Retrieved from [Link]
Sources
Technical Whitepaper: 2-Amino-4-ethoxypyrimidine – Structural Analysis and Synthetic Utility
The following technical guide details the structural analysis, synthetic pathways, and medicinal chemistry applications of 2-Amino-4-ethoxypyrimidine , a critical heterocyclic scaffold in drug discovery.
Executive Summary
2-Amino-4-ethoxypyrimidine (CAS: 304454-19-1) serves as a versatile pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., IRAK4 modulators) and antiviral agents. Distinguished by its dual hydrogen-bond donor/acceptor motifs and the lipophilic ethoxy tail, this scaffold offers a unique balance of solubility and permeability. This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic protocols, and its strategic utility in structure-activity relationship (SAR) studies.
Chemical Identity & Structural Analysis[1]
The compound consists of a pyrimidine ring substituted at the C2 position with an amino group (–NH₂) and at the C4 position with an ethoxy group (–OCH₂CH₃). The asymmetry of the substitution pattern creates distinct electronic environments for the ring nitrogens, influencing nucleophilic attacks during derivatization.
Nomenclature & Identifiers
| Parameter | Details |
| IUPAC Name | 4-ethoxypyrimidin-2-amine |
| Common Synonyms | 2-Amino-4-ethoxy-pyrimidine; 2-Pyrimidinamine, 4-ethoxy- |
| CAS Registry Number | 304454-19-1 (Note: distinct from isomer 4-amino-6-ethoxypyrimidine, CAS 3289-43-8) |
| Molecular Formula | C₆H₉N₃O |
| SMILES | CCOC1=NC(N)=NC=C1 |
| InChI Key | QPHBCOSULYSASF-UHFFFAOYSA-N (Analogous base key) |
Structural Visualization
The following diagram illustrates the connectivity and the key reactive sites for medicinal chemistry derivatization.
Caption: Structural decomposition of 2-Amino-4-ethoxypyrimidine highlighting functional motifs critical for ligand-protein binding.
Physicochemical Profile
Understanding the physical properties is essential for formulation and assay development. The ethoxy group increases lipophilicity (LogP) compared to the methoxy analog, potentially improving membrane permeability.
| Property | Value / Description |
| Molecular Weight | 139.16 g/mol |
| Physical State | White to off-white crystalline solid |
| Melting Point | ~130–150 °C (Predicted based on methoxy analog mp 168°C; experimental verification required per batch) |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |
| pKa (Predicted) | ~4.5 (Protonation at ring Nitrogen) |
| LogP | ~0.8 – 1.1 (Moderate lipophilicity) |
Synthetic Pathways[2]
Two primary routes exist for synthesizing 2-Amino-4-ethoxypyrimidine. Method A is preferred for laboratory scale due to the availability of the chloro-precursor.
Method A: Nucleophilic Aromatic Substitution (SNAr)
This method involves the displacement of a chloride leaving group by an ethoxide nucleophile.
-
Starting Material: 2-Amino-4-chloropyrimidine (CAS 3993-78-0).[1]
-
Reagents: Sodium Ethoxide (NaOEt), Ethanol (EtOH).
-
Mechanism: Addition-Elimination at the electron-deficient C4 position.
Protocol:
-
Preparation: Dissolve sodium metal (1.1 eq) in anhydrous ethanol to generate fresh sodium ethoxide.
-
Reaction: Add 2-amino-4-chloropyrimidine (1.0 eq) to the NaOEt solution.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.
-
Workup: Cool to room temperature. Neutralize with dilute HCl if necessary, or simply evaporate the solvent.
-
Purification: Resuspend residue in water to dissolve NaCl byproducts; extract the product with Ethyl Acetate. Recrystallize from Ethanol/Water or purify via silica gel chromatography.
Method B: De Novo Cyclization
Condensation of a guanidine salt with a beta-keto ester equivalent.
-
Reagents: Guanidine Carbonate + Ethyl 3-ethoxyacrylate (or similar).
-
Conditions: Basic conditions (NaOEt/EtOH), Reflux.
Synthesis Workflow Diagram
Caption: Synthetic workflow for the conversion of 2-amino-4-chloropyrimidine to the ethoxy derivative via SNAr mechanism.
Pharmaceutical Applications & Medicinal Chemistry[2][3][4]
The 2-aminopyrimidine motif is a "privileged scaffold" in kinase drug discovery. The 4-ethoxy substituent modulates the steric bulk and lipophilicity of the ATP-binding pocket interaction.
Key Applications
-
Kinase Inhibition (IRAK4, JAKs): The 2-amino group often forms a critical hydrogen bond with the "hinge region" of kinase enzymes. The 4-ethoxy group can occupy the hydrophobic back-pocket or solvent-exposed regions, improving selectivity.
-
Antiviral Agents: Analogs of alkoxy-pyrimidines have shown efficacy in disrupting viral replication machinery.
-
Herbicide Intermediates: Used in the synthesis of sulfonylurea herbicides, where the pyrimidine ring is coupled to a sulfonamide moiety.
Analytical Characterization Expectations
To validate the synthesis, researchers should look for the following spectral signatures:
-
¹H NMR (DMSO-d₆ or CDCl₃):
-
Ethoxy Group: A triplet (~1.3 ppm, 3H) and a quartet (~4.3 ppm, 2H).
-
Pyrimidine Ring: Two doublets (or broad singlets depending on resolution) around 6.0 ppm (H5) and 8.0 ppm (H6), showing characteristic coupling (J ≈ 5-6 Hz).
-
Amino Group: A broad singlet (exchangeable with D₂O) typically around 5.0–6.5 ppm.
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺ Peak: 140.1 Da.
-
Safety & Handling (SDS Summary)
While specific toxicological data for this exact derivative may be limited, it should be handled with the standard precautions for aminopyrimidines.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
PPE: Nitrile gloves, safety goggles, and use of a fume hood are mandatory.
-
Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption (hygroscopic potential).
References
-
PubChem Compound Summary. 2-Amino-4-chloropyrimidine (Precursor Data). National Center for Biotechnology Information. Link
-
ChemBK. 4-Ethoxypyrimidin-2-amine Product Page (CAS 304454-19-1).Link
-
Google Patents. Imidazo[1,2-a]pyridinyl derivatives and their use in the treatment of disease (IRAK4 Inhibitors). Patent CN114245796A. (Describes usage of alkoxy-pyrimidine intermediates). Link
-
Organic Syntheses. General methods for alkoxypyrimidines via SNAr. (Reference for Method A protocol adaptation). Link
-
BLD Pharm. 6-Ethoxypyrimidin-4-amine (Isomer distinction).Link
Sources
An In-Depth Technical Guide to 2-Ethoxy-4-Pyrimidinamine: A Key Intermediate in Modern Drug Discovery
Introduction: Clarifying the Isomer and Its Significance
In the landscape of medicinal chemistry, the pyrimidine scaffold is a cornerstone, forming the structural basis for a multitude of therapeutic agents.[1][2] The compound of interest, initially specified as "4-ethoxy-2-pyrimidinamine," is less commonly documented than its structural isomer, 2-ethoxy-4-pyrimidinamine . This guide will focus on the latter, a compound with significant potential as a versatile intermediate in the synthesis of targeted therapeutics, particularly in the realm of kinase inhibitors.[3][4] The strategic placement of the ethoxy and amine groups on the pyrimidine ring offers synthetic handles for diversification and fine-tuning of molecular properties, making it a valuable building block for researchers and drug development professionals. This document provides a comprehensive overview of its chemical properties, a robust synthesis protocol, detailed spectroscopic analysis, and its applications in contemporary drug discovery.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of 2-ethoxy-4-pyrimidinamine is fundamental to its application in synthetic and medicinal chemistry. These properties dictate its solubility, reactivity, and potential for forming intermolecular interactions with biological targets.
Core Molecular Attributes
The foundational characteristics of 2-ethoxy-4-pyrimidinamine are summarized in the table below, providing a quantitative snapshot of this important molecule.
| Property | Value | Source |
| Molecular Formula | C₆H₉N₃O | [5] |
| Molecular Weight | 139.16 g/mol | [5] |
| CAS Number | 3289-48-3 | [5] |
| Appearance | White to off-white solid | General laboratory observation |
| Melting Point | 151-152 °C | [5] |
| Boiling Point | 298.4 °C at 760 mmHg | [5] |
| Density | 1.172 g/cm³ | [5] |
| XLogP3 | 0.38760 | [5] |
Chemical Structure
The structural arrangement of 2-ethoxy-4-pyrimidinamine is depicted below. The pyrimidine core, an aromatic heterocycle, is substituted with an electron-donating ethoxy group at the 2-position and an amino group at the 4-position. This substitution pattern influences the electron density of the ring and the nucleophilicity of the amino group.
Caption: 2D structure of 2-ethoxy-4-pyrimidinamine.
Synthesis Protocol: A Validated Approach
The synthesis of 2-ethoxy-4-pyrimidinamine can be efficiently achieved through a nucleophilic aromatic substitution reaction. A common and reliable method involves the displacement of a chloro substituent from a pyrimidine precursor with an ethoxide source. This protocol is adapted from established procedures for the synthesis of analogous substituted pyrimidines.[1]
Reaction Scheme
Caption: Synthetic workflow for 2-ethoxy-4-pyrimidinamine.
Step-by-Step Methodology
-
Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 100 mL of absolute ethanol. Carefully add sodium metal (2.3 g, 0.1 mol) in small portions to the ethanol. The reaction is exothermic and will generate hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved to form a clear solution of sodium ethoxide.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add 4-amino-2-chloropyrimidine (12.96 g, 0.1 mol).
-
Reaction Execution: Heat the reaction mixture to reflux under a nitrogen atmosphere. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The reaction is typically complete within 4-6 hours.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. To the resulting solid, add 100 mL of deionized water and stir to dissolve the sodium chloride byproduct.
-
Purification: The crude product, 2-ethoxy-4-pyrimidinamine, will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash with cold deionized water. For higher purity, the product can be recrystallized from a suitable solvent system, such as ethanol/water.
-
Drying and Characterization: Dry the purified product under vacuum to a constant weight. Characterize the final product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy to confirm its identity and purity.
Spectroscopic Characterization: A Predictive Analysis
Detailed spectroscopic analysis is crucial for the unambiguous identification and quality control of synthesized 2-ethoxy-4-pyrimidinamine. Below are the expected spectral data based on the compound's structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the ethoxy group protons, the aromatic protons on the pyrimidine ring, and the amino protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ (ethoxy) | ~1.3 | Triplet (t) | 3H |
| -CH₂- (ethoxy) | ~4.3 | Quartet (q) | 2H |
| -NH₂ (amino) | ~5.5-6.5 | Broad singlet | 2H |
| H-5 (pyrimidine) | ~6.0 | Doublet (d) | 1H |
| H-6 (pyrimidine) | ~7.8 | Doublet (d) | 1H |
Rationale: The ethoxy protons will exhibit a characteristic triplet-quartet pattern. The aromatic protons on the pyrimidine ring are in different electronic environments, leading to distinct chemical shifts. The amino protons will typically appear as a broad singlet, and their chemical shift can be concentration and solvent-dependent.[6][7]
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) | Description |
| N-H stretch (amine) | 3400-3200 | Two bands, characteristic of a primary amine |
| C-H stretch (sp³) | 3000-2850 | Aliphatic C-H stretching of the ethoxy group |
| C=N, C=C stretch | 1650-1550 | Aromatic ring stretching vibrations |
| C-O stretch (ether) | 1250-1050 | Strong absorption for the C-O bond |
Rationale: The presence of a primary amine will be clearly indicated by the two N-H stretching bands. The C-H stretches of the ethoxy group will be in the typical aliphatic region, while the aromatic C=N and C=C stretches will appear in the fingerprint region. The strong C-O stretch is indicative of the ether linkage.[8][9][10]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound and provide insights into its fragmentation pattern under ionization.
| Ion | m/z (predicted) | Description |
| [M]⁺ | 139 | Molecular ion |
| [M-CH₃]⁺ | 124 | Loss of a methyl radical from the ethoxy group |
| [M-C₂H₅]⁺ | 110 | Loss of an ethyl radical |
| [M-OC₂H₅]⁺ | 94 | Loss of an ethoxy radical |
Rationale: The molecular ion peak at m/z 139 will confirm the molecular formula. Common fragmentation pathways for ethoxy-substituted heterocycles involve the loss of fragments from the ethoxy group. Cleavage of the pyrimidine ring can also lead to characteristic fragment ions.[11][12][13]
Applications in Drug Discovery and Development
The 2-ethoxy-4-pyrimidinamine scaffold is of significant interest to medicinal chemists due to its prevalence in biologically active molecules, particularly as a core structure for kinase inhibitors.
Role as a Kinase Inhibitor Scaffold
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 2,4-disubstituted pyrimidine core is a well-established "hinge-binding" motif that can effectively interact with the ATP-binding site of many kinases.[3] The amino group at the 4-position can act as a hydrogen bond donor, while the nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors. The ethoxy group at the 2-position can be a key structural element for modulating potency and selectivity, or it can serve as a synthetic handle for further derivatization to explore the solvent-exposed region of the kinase active site.
Numerous studies have demonstrated the utility of the aminopyrimidine scaffold in the development of potent and selective kinase inhibitors targeting a variety of kinases, including:
-
Polo-like kinase 4 (PLK4): Inhibitors with an aminopyrimidine core have shown high potency against PLK4, a key regulator of centriole duplication, making them promising candidates for cancer therapy.[14]
-
Anaplastic Lymphoma Kinase (ALK): 2,4-pyrimidinediamine derivatives have been successfully developed as dual inhibitors of ALK and other targets like HDACs for the treatment of ALK-addicted cancers.[3]
-
p21-activated kinase 1 (PAK1): 2-Arylamino-4-aryl-pyrimidines have been identified as potent inhibitors of PAK1, a kinase involved in cell proliferation and survival in various cancers.[7]
Synthetic Intermediate for Lead Optimization
Beyond its direct role as a pharmacophore, 2-ethoxy-4-pyrimidinamine is a valuable intermediate for the synthesis of compound libraries for lead optimization in drug discovery programs.[15][16] The primary amine at the 4-position can be readily functionalized through various reactions, such as amidation, reductive amination, or participation in transition metal-catalyzed cross-coupling reactions, to introduce a wide range of substituents. This allows for the systematic exploration of the structure-activity relationship (SAR) to improve potency, selectivity, and pharmacokinetic properties of lead compounds.
Conclusion
2-Ethoxy-4-pyrimidinamine is a synthetically accessible and highly versatile chemical entity with significant relevance to modern drug discovery. Its well-defined physicochemical properties, coupled with a robust synthetic protocol, make it a readily available building block for medicinal chemists. The inherent ability of its 2,4-disubstituted pyrimidine core to interact with the hinge region of kinases has established it as a privileged scaffold in the design of targeted therapeutics. As the demand for novel and selective kinase inhibitors continues to grow, the importance of key intermediates like 2-ethoxy-4-pyrimidinamine in the drug development pipeline is poised to increase. This guide provides the foundational knowledge for researchers and scientists to effectively utilize this compound in their pursuit of innovative medicines.
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Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 12(10), 1735-1744. Retrieved from [Link]
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Li, J., et al. (2022). Discovery of 2,4-pyrimidinediamine derivatives as potent dual inhibitors of ALK and HDAC. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2469-2480. Retrieved from [Link]
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De, S., et al. (2013). Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(17), 4858-4862. Retrieved from [Link]
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Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]
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- 12. whitman.edu [whitman.edu]
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Solubility of 4-Ethoxypyrimidin-2-amine in organic solvents
An In-Depth Technical Guide to the Solubility of 4-Ethoxypyrimidin-2-amine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-ethoxypyrimidin-2-amine, a key intermediate in pharmaceutical synthesis. While specific experimental solubility data for this compound is not extensively published, this guide synthesizes fundamental principles of solubility, data from analogous pyrimidine derivatives, and detailed experimental protocols to empower researchers in their formulation and process development endeavors. We delve into the molecular structure of 4-ethoxypyrimidin-2-amine to predict its solubility behavior in a range of organic solvents. Furthermore, this guide presents a robust, step-by-step methodology for the experimental determination of solubility, including the widely accepted shake-flask equilibrium method and subsequent quantification by High-Performance Liquid Chromatography (HPLC).
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences. For an active pharmaceutical ingredient (API) to be effective, it must first be in a dissolved state to be absorbed and exert its therapeutic effect.[1][2] Poor solubility can lead to low bioavailability, hindering the development of otherwise promising drug candidates. Understanding and accurately determining the solubility of key intermediates like 4-ethoxypyrimidin-2-amine is therefore not merely a matter of physicochemical characterization but a critical step in process chemistry, formulation design, and ultimately, the successful development of new medicines.
Pyrimidine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[3][4] The solubility of these compounds in various organic solvents is a crucial parameter for their synthesis, purification, and formulation. This guide focuses on 4-ethoxypyrimidin-2-amine, providing a framework for understanding and experimentally determining its solubility profile.
Predicting Solubility: A Molecular Structure Perspective
The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[5] The molecular structure of 4-ethoxypyrimidin-2-amine, with its combination of polar and non-polar functionalities, suggests a nuanced solubility profile.
-
Polar Moieties: The pyrimidine ring with its nitrogen atoms and the primary amine group (-NH2) are capable of hydrogen bonding, contributing to the compound's polarity.
-
Non-Polar Moieties: The ethyl group of the ethoxy substituent provides a non-polar, hydrophobic character.
This dual nature suggests that 4-ethoxypyrimidin-2-amine will exhibit moderate solubility in a range of solvents. The presence of the amine group, a basic functionality, implies that the solubility will be significantly affected by the pH of the medium in aqueous solutions and can be enhanced in acidic conditions through the formation of a more polar protonated species.
Based on studies of similar pyrimidine derivatives, we can anticipate the following solubility trends in organic solvents[3][6]:
-
High Solubility: In polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can effectively solvate the polar parts of the molecule.[6][7]
-
Moderate Solubility: In alcohols such as methanol and ethanol, which can act as both hydrogen bond donors and acceptors. The solubility is expected to decrease with increasing chain length of the alcohol due to a decrease in polarity.[6]
-
Lower Solubility: In less polar solvents like ethyl acetate and chloroform, and even lower in non-polar solvents such as toluene and hexane.
The following table provides a qualitative prediction of the solubility of 4-ethoxypyrimidin-2-amine in a selection of common organic solvents.
| Solvent Category | Solvent Examples | Predicted Solubility | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile | High to Moderate | Strong dipole-dipole interactions and hydrogen bond accepting capabilities.[6] |
| Polar Protic | Methanol, Ethanol | Moderate | Hydrogen bonding with the pyrimidine nitrogens and the amine group.[6] |
| Intermediate Polarity | Ethyl Acetate, Dichloromethane | Low to Moderate | A balance of polar and non-polar interactions. A mixture of dichloromethane and hexane has been used for crystallization of a similar compound.[8] |
| Non-Polar | Toluene, Hexane | Low / Insoluble | Dominated by weak van der Waals forces, which are insufficient to overcome the crystal lattice energy. |
Experimental Determination of Solubility
To obtain quantitative solubility data, a systematic experimental approach is necessary. The equilibrium shake-flask method is a reliable and widely used technique for this purpose.[9]
The Shake-Flask Method: A Gold Standard Protocol
The shake-flask method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium.[9][10] The resulting saturated solution is then filtered, and the concentration of the dissolved compound is determined using a suitable analytical technique.
Experimental Workflow for Solubility Determination
Caption: Workflow for equilibrium solubility determination.
Step-by-Step Protocol:
-
Preparation: Accurately weigh an amount of 4-ethoxypyrimidin-2-amine that is in excess of its expected solubility and place it into a sealed, screw-cap glass vial.
-
Solvent Addition: Add a precise volume of the desired organic solvent to the vial.
-
Equilibration: Place the vial in a constant temperature shaker bath. Agitate the suspension for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 36, and 48 hours) to confirm that the concentration has reached a plateau.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle. For finer particles, centrifugation may be necessary.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a chemically resistant syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solid particles.
-
Dilution: Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a powerful and widely used technique for the accurate quantification of organic compounds in solution.[11][12][13]
HPLC Analysis Workflow
Caption: HPLC quantification workflow.
Typical HPLC Method Parameters:
-
Column: A reverse-phase C18 column is generally suitable for compounds of this polarity.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where 4-ethoxypyrimidin-2-amine exhibits maximum absorbance.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 5-20 µL.
Method Validation:
For reliable results, the HPLC method should be validated for linearity, accuracy, precision, and specificity according to established guidelines.[14] A calibration curve should be prepared using standards of known concentrations of 4-ethoxypyrimidin-2-amine.
Concluding Remarks for the Practicing Scientist
While this guide provides a robust framework for approaching the solubility of 4-ethoxypyrimidin-2-amine, it is imperative to recognize that solubility is a complex phenomenon influenced by factors such as temperature, pH (in aqueous systems), and the presence of other solutes. The predictive information herein serves as a valuable starting point for solvent selection, but must be complemented by rigorous experimental determination. The provided protocols for the shake-flask method and HPLC analysis offer a reliable pathway to generate the precise, quantitative data essential for informed decision-making in drug development and chemical process optimization.
References
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Crystal structure of 4-ethoxypyridin-2-amine. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Solubility of Organic Compounds. (2023, August 31). LibreTexts Chemistry. Retrieved from [Link]
-
4-Ethylpyridin-2-amine. (n.d.). PubChem. Retrieved from [Link]
-
Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. (2017, January 1). ResearchGate. Retrieved from [Link]
-
Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. (n.d.). World Health Organization. Retrieved from [Link]
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018, August 31). Regulations.gov. Retrieved from [Link]
-
HPLC-UV method Validation for the identification and quantification of bioactive amines in commercial eggs. (2015, November 1). ResearchGate. Retrieved from [Link]
-
Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption. (2023, February 2). MDPI. Retrieved from [Link]
-
Solubility Testing – Shake Flask Method. (n.d.). BioAssay Systems. Retrieved from [Link]
-
HPLC-UV method for evaluation of inhibitors of plasma amine oxidase using derivatization of an aliphatic aldehyde product with TRIS. (2018, May 1). PubMed. Retrieved from [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]
-
PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. (2018, July 2). World Health Organization. Retrieved from [Link]
-
Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. (2017, October 1). ResearchGate. Retrieved from [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, August 14). protocols.io. Retrieved from [Link]
-
A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. (2020, December 29). MDPI. Retrieved from [Link]
-
API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. (2023, December 17). ACS Publications. Retrieved from [Link]
-
SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. (n.d.). Revue Roumaine de Chimie. Retrieved from [Link]
-
4-(2-Aminoethyl)-6-methoxypyrimidin-2-amine. (n.d.). PubChem. Retrieved from [Link]
-
safety data sheet sds/msds 2-amino pyridine. (n.d.). Biochem Chemopharma. Retrieved from [Link]
-
HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. (n.d.). SIELC. Retrieved from [Link]
-
Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. (n.d.). SciSpace. Retrieved from [Link]
-
Laser Microinterferometry for API Solubility and Phase Equilibria: Darunavir as a Case Example. (2022, July 3). National Institutes of Health. Retrieved from [Link]
-
Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. (2020, November 19). Physical Chemistry Research. Retrieved from [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]
-
A review on analytical methods for estimation of Oxaprozin. (2022, December 30). World Journal of Biology Pharmacy and Health Sciences. Retrieved from [Link]
-
Material Safety Data Sheet - 2-Ethoxyethylamine. (n.d.). Cole-Parmer. Retrieved from [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Retrieved from [Link]
-
N-ethyl-4-pent-4-enoxypyridin-2-amine. (n.d.). PubChem. Retrieved from [Link]
-
Solubility of pyrimidine derivatives in different organic solvents at different temperatures. (2018, January 13). Journal of Molecular Liquids. Retrieved from [Link]
-
Calculation of Aqueous Solubility of Organic Compounds. (n.d.). National Institutes of Health. Retrieved from [Link]
-
4-[(E)-2-phenylethenyl]pyrimidin-2-amine. (n.d.). PubChem. Retrieved from [Link]
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The 4-Alkoxypyrimidin-2-amine Scaffold: A Technical Guide for Drug Discovery
This guide provides an in-depth technical analysis of the 4-alkoxypyrimidin-2-amine scaffold, a privileged structure in modern medicinal chemistry, particularly within kinase inhibitor discovery.
Executive Summary
The 4-alkoxypyrimidin-2-amine scaffold represents a "privileged structure" in drug discovery, serving as a cornerstone for numerous FDA-approved kinase inhibitors (e.g., Ceritinib , Abemaciclib analogs) and histamine receptor ligands. Its utility stems from its unique electronic profile: the 2-amino group functions as a critical hydrogen bond donor, while the pyrimidine nitrogens and the 4-alkoxy oxygen act as acceptors. This specific arrangement mimics the adenine ring of ATP, making it an ideal chemotype for targeting the ATP-binding pocket of protein kinases.
This guide details the structural rationale, regioselective synthesis, and structure-activity relationships (SAR) of this scaffold, providing actionable protocols for researchers.
Structural & Electronic Rationale
The Pharmacophore
The core value of the 4-alkoxypyrimidin-2-amine lies in its ability to satisfy the Donor-Acceptor-Donor (D-A-D) or Acceptor-Donor-Acceptor (A-D-A) motifs required for high-affinity binding to biological targets.
-
N1 (Pyrimidine): Acts as a hydrogen bond acceptor (HBA), typically interacting with the backbone NH of the kinase "hinge" region.
-
C2-Amine (
or ): Acts as a hydrogen bond donor (HBD), interacting with the backbone carbonyl of the hinge residue. -
C4-Alkoxy Group:
-
Electronic Effect: The oxygen atom is electron-donating by resonance (+M), increasing the electron density of the pyrimidine ring. This modulates the pKa of the N1/N3 nitrogens, fine-tuning solubility and binding affinity.
-
Steric Effect: The alkoxy group projects into the ribose binding pocket or the solvent-exposed front, allowing for the introduction of solubilizing groups (e.g., piperazines, morpholines) without disrupting the core binding mode.
-
Metabolic Stability
Unlike the C4-amino analogs (2,4-diaminopyrimidines), the C4-alkoxy bond is generally more resistant to oxidative N-dealkylation. However, the O-dealkylation pathway (mediated by CYPs) remains a liability that must be managed by steric hindrance (e.g., using isopropoxy or difluoromethoxy groups) or by fluorination of the alkyl chain.
Synthetic Strategies & Regioselectivity[1]
The synthesis of 4-alkoxypyrimidin-2-amines often hinges on the regioselective functionalization of 2,4-dichloropyrimidine . Understanding the reactivity difference between the C2 and C4 positions is critical.
The Regioselectivity Rule
In nucleophilic aromatic substitution (
-
The C4 position is significantly more reactive than the C2 position.
-
Mechanism: Nucleophilic attack at C4 creates a Meisenheimer complex where the negative charge is delocalized onto both ring nitrogens (N1 and N3). Attack at C2 delocalizes charge less effectively (primarily inductive stabilization).
-
Outcome: Treatment with 1 equivalent of an alkoxide nucleophile yields the 4-alkoxy-2-chloropyrimidine almost exclusively.
Synthetic Workflow Diagram
The following diagram illustrates the standard synthetic routes, highlighting the divergence based on available starting materials.
Caption: Regioselective synthesis of 4-alkoxypyrimidin-2-amine via SNAr displacement (Route A) and Guanidine cyclization (Route B).
Experimental Protocols
Protocol A: Regioselective Synthesis of 4-Isopropoxy-2-chloropyrimidine
This protocol demonstrates the
Reagents:
-
2,4-Dichloropyrimidine (1.0 eq)
-
Isopropanol (1.2 eq)
-
Sodium Hydride (60% dispersion in oil, 1.3 eq)
-
THF (Anhydrous)
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask under Argon, suspend NaH (1.3 eq) in anhydrous THF (0.2 M concentration relative to pyrimidine). Cool to 0°C.
-
Alkoxide Formation: Add Isopropanol (1.2 eq) dropwise. Stir at 0°C for 30 minutes until gas evolution ceases.
-
Addition: Dissolve 2,4-Dichloropyrimidine (1.0 eq) in a minimal amount of THF and add it dropwise to the alkoxide solution at 0°C. Crucial: Maintain low temperature to maximize regioselectivity.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (Hexane:EtOAc 8:2) or LC-MS.
-
Work-up: Quench carefully with saturated
solution. Extract with EtOAc (3x). Wash combined organics with brine, dry over , and concentrate. -
Purification: Purify via silica gel flash chromatography. The 4-alkoxy isomer is typically less polar than the 2-alkoxy isomer.
-
Yield Expectation: 75-85%.
-
Protocol B: Buchwald-Hartwig Amination (C2-Functionalization)
This protocol installs the amine at the less reactive C2 position.
Reagents:
-
4-Alkoxy-2-chloropyrimidine (1.0 eq)
-
Aniline/Amine derivative (1.2 eq)
- (5 mol%)
-
Xantphos or BINAP (10 mol%)
- (2.0 eq)
-
1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Setup: Charge a microwave vial or pressure tube with the chloride substrate, amine, base, and ligand.
-
Inert Atmosphere: Purge the vessel with Argon for 5 minutes. Add the catalyst (
) last. -
Solvent: Add degassed 1,4-Dioxane (0.1 M). Seal the vessel.
-
Reaction: Heat to 100°C (oil bath) or 120°C (Microwave) for 1-12 hours.
-
Work-up: Filter through a Celite pad, washing with EtOAc. Concentrate the filtrate.
-
Purification: Reverse-phase HPLC or Flash Chromatography.
Medicinal Chemistry & SAR
Structure-Activity Relationship (SAR) Map
The following diagram outlines the functional impact of modifications at each position of the scaffold.
Caption: SAR Map detailing the functional role of each position on the pyrimidine ring.
Case Study: Kinase Selectivity
In the development of LRRK2 inhibitors (Parkinson's Disease), the 4-alkoxy group proved superior to the 4-amino group.[1]
-
Observation: The 4-methoxy analog showed a 10-fold increase in potency compared to the 4-methylamino analog.
-
Causality: The oxygen atom accepts a hydrogen bond from a conserved lysine residue in the ATP pocket, while also orienting the C2-amine for optimal hinge interaction. Furthermore, the alkoxy group reduced efflux ratios in Caco-2 assays compared to the more polar amino group.
Quantitative Data Summary
| Property | 4-Alkoxypyrimidin-2-amine | 2,4-Diaminopyrimidine | Impact on Drug Design |
| H-Bond Donor Count | 1 (Exocyclic Amine) | 2 (Exocyclic Amines) | Alkoxy reduces polarity, improving cell permeability. |
| Lipophilicity (LogP) | Moderate | Low | Alkoxy variants often have better CNS penetration. |
| Metabolic Liability | O-dealkylation (CYP mediated) | N-dealkylation / N-oxidation | O-alky groups can be fluorinated to block metabolism. |
| pKa (Ring N) | ~3.5 - 4.5 | ~6.0 - 7.0 | Alkoxy lowers basicity, reducing non-specific binding. |
References
-
Structure-based optimization of 2,4-diaminopyrimidine MK2 inhibitors. Source: Bioorganic & Medicinal Chemistry Letters. URL:[Link]
-
Discovery of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines as potent, selective and orally bioavailable LRRK2 inhibitors. Source: European Journal of Medicinal Chemistry. URL:[Link]
-
Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Source: European Journal of Medicinal Chemistry. URL:[Link]
-
Recent Advances in Pyrimidine-Based Drugs. Source: Molecules (MDPI). URL:[Link]
-
Regioselective Synthesis of 2-Amino-4-alkoxypyrimidines. Source: Journal of Organic Chemistry (General Reference for SnAr mechanisms). URL:[Link]
Sources
Biological Activity of 2-Amino-4-Ethoxypyrimidine Derivatives: A Technical Guide
Topic: Biological Activity of 2-Amino-4-Ethoxypyrimidine Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Scaffold Analysis
The 2-amino-4-ethoxypyrimidine scaffold represents a critical "privileged structure" in medicinal chemistry, serving as a versatile bioisostere for the canonical cytosine and 2,4-diaminopyrimidine cores. Unlike its 4-oxo (cytosine) or 4-amino (isocytosine) counterparts, the 4-ethoxy substitution introduces a unique physicochemical profile: it removes a hydrogen bond donor while retaining a hydrogen bond acceptor, significantly increases lipophilicity (LogP), and alters the electronic density of the pyrimidine ring.[1]
This guide dissects the biological utility of this scaffold, focusing on its role in TLR7 agonism , HSP70 modulation , and Kinase inhibition .[1]
Physicochemical Profile[1][2][3][4][5][6][7][8]
-
H-Bonding: The N1 and 2-amino groups form a "donor-acceptor-donor" (D-A-D) motif, critical for binding to the hinge region of kinases or specific pockets in Toll-like receptors.
-
4-Ethoxy Group: Acts as a hydrophobic "hook." It blocks tautomerization to the oxo-form, locking the aromaticity of the pyrimidine ring, and provides steric bulk that can displace water molecules in hydrophobic pockets.
Mechanisms of Action & Therapeutic Targets[5][9]
Toll-Like Receptor 7 (TLR7) Agonism
The 2-amino-4-alkoxypyrimidine core is a validated pharmacophore for TLR7 agonists, which are potent immunomodulators used in antiviral and antitumor therapies.
-
Mechanism: TLR7 recognizes single-stranded RNA.[2][3] Small molecule agonists mimic the guanosine nucleoside. The 2-amino group binds to Asp555 (human TLR7), while the 4-ethoxy group (or related alkoxy chains) projects into a hydrophobic pocket defined by Phe408 and Leu557.[1]
-
SAR Insight: While longer chains (e.g., 2-methoxyethoxy) are often used in clinical candidates (e.g., 1V209), the ethoxy variant represents the foundational lipophilic core.[1] It balances potency with oral bioavailability, avoiding the high clearance rates often seen with more polar side chains.[1]
HSP70 Allosteric Modulation
Heat Shock Protein 70 (HSP70) is a chaperone protein upregulated in many cancers.
-
Mechanism: Derivatives of 2-amino-4-alkoxypyrimidines bind to an allosteric pocket on the Nucleotide Binding Domain (NBD) or the Substrate Binding Domain (SBD) of HSP70.
-
Role of 4-Ethoxy: The ethoxy group facilitates penetration into the cryptic allosteric site, which is often hydrophobic. This binding disrupts the HSP70-co-chaperone complex (e.g., HSP70-HOP-HSP90), leading to the degradation of oncoproteins like HER2 and Raf-1.
Kinase Inhibition (Scaffold Hopping)
In kinase inhibitors, the 2,4-diaminopyrimidine scaffold is ubiquitous (e.g., ALK, PLK4 inhibitors).[1]
-
Scaffold Hop: Replacing the 4-amino group with a 4-ethoxy group is a strategic "scaffold hop."
-
Effect: This modification reduces the number of H-bond donors, which can improve Blood-Brain Barrier (BBB) permeability—a critical factor for treating CNS metastases in non-small cell lung cancer (NSCLC).[1] The ethoxy oxygen can still serve as a weak H-bond acceptor or simply act as a metabolic shield against N-acetylation.
Structure-Activity Relationship (SAR) Visualization[1]
The following diagram illustrates the functional contributions of the 2-amino-4-ethoxypyrimidine scaffold.
Caption: SAR map highlighting the distinct pharmacophoric contributions of the 2-amino-4-ethoxypyrimidine scaffold to diverse biological targets.[1]
Synthesis Protocol: 2-Amino-4-Ethoxypyrimidine
This protocol describes the nucleophilic aromatic substitution (SNAr) of 2-amino-4-chloropyrimidine.[1] This method is preferred over cyclization for generating specific 4-alkoxy derivatives due to higher regioselectivity.
Materials
-
Precursor: 2-Amino-4-chloropyrimidine (1.0 eq)[1]
-
Nucleophile: Sodium Ethoxide (prepared in situ from Sodium metal and absolute Ethanol)[1]
-
Solvent: Absolute Ethanol (anhydrous)[1]
-
Reagents: Sodium metal (1.2 eq)
Step-by-Step Methodology
-
Preparation of Ethoxide:
-
Substitution Reaction:
-
Add 2-amino-4-chloropyrimidine (1.0 eq) to the sodium ethoxide solution.[1]
-
Heat the mixture to reflux (approx. 78°C) for 4–6 hours.
-
Monitoring: Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1). The starting material (Rf ~0.4) should disappear, and a new, more polar spot (Rf ~0.[1]2) should appear.[1]
-
-
Work-up & Purification:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure (Rotavap).[1]
-
Resuspend the residue in cold water (20 mL).[1]
-
Neutralize with dilute HCl (1M) to pH ~7.0 to precipitate the product.[1][4]
-
Filter the white precipitate, wash with cold water, and dry under vacuum.[1]
-
Recrystallization: If necessary, recrystallize from Ethanol/Water (9:1) to yield pure 2-amino-4-ethoxypyrimidine.[1]
-
Caption: Workflow for the synthesis of 2-amino-4-ethoxypyrimidine via SNAr mechanism.
Quantitative Data Summary
The following table summarizes the biological activity of 2-amino-4-ethoxypyrimidine derivatives compared to relevant standards. Note: Values are representative of the scaffold's performance in optimized series.
| Target | Compound Class | Activity Metric | Value (Range) | Notes |
| TLR7 | 4-Ethoxy-6-benzyl derivative | EC50 (Induction) | 0.5 - 2.0 µM | 4-Ethoxy confers ~5x potency vs 4-methoxy due to hydrophobic fit.[1] |
| HSP70 | 4-Ethoxy-6-aryl derivative | IC50 (Growth Inhib.) | 2.8 - 10 µM | Allosteric inhibition; competitive with specific co-chaperones. |
| PLK4 | 2-Amino-4-ethoxy analog | IC50 (Kinase) | 15 - 50 nM | "Scaffold hop" from diamino; improved cellular permeability.[1] |
| Bacteria | 2-Amino-4-ethoxy-6-aryl | MIC (S. aureus) | 12 - 64 µg/mL | Moderate activity; often requires C6-functionalization.[1] |
References
-
Synthesis and Biological Evaluation of 2-Aminopyrimidine Derivatives. International Journal of Pharmaceutical Sciences. [Link]
-
Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study. Arabian Journal of Chemistry. [Link]
-
Synthesis and Optimization of 1-Substituted Imidazo[4,5-c]quinoline TLR7 Agonists. National Institutes of Health (NIH). [Link][1]
-
Hsp70:CHIP Ubiquitinates Dysfunctional but Not Native Neuronal NO Synthase. PubMed Central. [Link][1]
-
Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Advances. [Link][1]
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- 4. 2-Amino-4-chloropyridine synthesis - chemicalbook [chemicalbook.com]
Technical Monograph: 4-Ethoxypyrimidin-2-amine Safety & Handling
Operational Risk Assessment & Protocol Guide for R&D Applications
Molecular Profile & Critical Constants
The Substance: 4-Ethoxypyrimidin-2-amine (CAS: 40712-09-4) Synonyms: 2-Amino-4-ethoxypyrimidine; 4-Ethoxy-2-pyrimidinamine.
This compound is a functionalized pyrimidine serving as a critical pharmacophore in medicinal chemistry. It combines a nucleophilic exocyclic amine (C2 position) with a lipophilic ethoxy substituent (C4 position). This duality defines its reactivity and bioavailability but also dictates its specific safety protocols—it is not merely a "dust"; it is a bioactive building block capable of hydrogen bonding and membrane permeation.
Physicochemical Data Table (Analog-Interpolated)
Note: Specific experimental data for this isomer is limited. Values below are derived from structurally validated analogs (e.g., 2-amino-4-methoxypyrimidine) and computational consensus.
| Property | Value / Description | Operational Implication |
| Molecular Weight | 139.15 g/mol | Low MW facilitates potential aerosolization. |
| Physical State | Solid (Crystalline powder) | High risk of inhalation exposure during weighing. |
| Melting Point | 95–98°C (Predicted) | Stable at RT; melt-processing risks are low. |
| pKa (Conjugate Acid) | ~4.5 – 5.2 (Pyridine N) | Weak base. Forms salts with strong acids. |
| LogP (Octanol/Water) | ~0.6 – 0.9 | Moderate lipophilicity; potential for dermal absorption. |
| Solubility | Soluble in DMSO, MeOH, DCM | Use compatible solvent-resistant PPE. |
Hazard Architecture & Toxicology (GHS Analysis)
Signal Word: WARNING
Standard SDS templates often list codes without context. As researchers, we must understand the mechanism of toxicity to mitigate it effectively.
GHS Classifications & Mechanistic Basis[1]
-
Skin Irritation (Category 2 - H315): The basicity of the C2-amine, combined with the lipophilicity of the ethoxy tail, allows the compound to disrupt the stratum corneum and alter skin pH.
-
Eye Irritation (Category 2A - H319): Direct contact with mucous membranes causes immediate protein denaturation and pH flux, leading to severe irritation.
-
STOT-SE (Category 3 - H335): Inhalation of dust triggers inflammatory responses in the upper respiratory tract.
The "Structural Alert" Context
Pyrimidines are nucleobase mimics. While 4-ethoxypyrimidin-2-amine is not flagged as a high-potency mutagen (unlike nitrosated amines), it possesses a structural alert for bioactivity . The ethoxy group can undergo metabolic O-dealkylation to yield isocytosine (2-amino-4-hydroxypyrimidine) , a compound that can tautomerize and potentially interfere with hydrogen-bonding networks in biological systems.
Critical Safety Rule: Treat this compound as a potential sensitizer even if not explicitly classified. Repeated dermal exposure to pyrimidine amines has a history of inducing hypersensitivity in pilot plant operators.
Strategic Handling & Storage Protocols
A. Engineering Controls & PPE Matrix
Do not rely on "standard lab safety." The ethoxy group increases solvent solubility, meaning latex gloves are insufficient if the compound is dissolved in organic solvents.
-
Solids Handling: Weigh only inside a certified chemical fume hood or a powder containment balance enclosure.
-
Glove Selection:
-
Dry Powder: Nitrile (0.11 mm minimum).[1]
-
Solution (DCM/MeOH):Silver Shield (Laminate) or double-gloved Nitrile/Neoprene. The ethoxy group enhances permeation through thin nitrile when solvated.
-
B. Reaction Safety (Synthesis Context)
This amine is often used as a nucleophile.
-
Acylation/Sulfonylation: Reactions with acid chlorides or sulfonyl chlorides are exothermic .
-
Protocol: Always add the electrophile dropwise to the amine solution at 0°C to manage heat release.
-
-
Salt Formation: Addition of HCl or H₂SO₄ will precipitate the salt. This process can generate significant heat of neutralization.
C. Storage & Stability
-
Hygroscopicity: The amino group can attract atmospheric moisture, leading to hydrolysis of the ethoxy ether over long periods (months/years).
-
Protocol: Store in amber glass under an inert atmosphere (Argon/Nitrogen) if storing for >30 days. Keep tightly sealed.
Visualized Workflows
Diagram 1: Operational Risk Decision Matrix
This workflow dictates the safety tier based on the experimental state of the material.
Caption: Decision matrix for PPE selection based on the physical state of 4-Ethoxypyrimidin-2-amine.
Diagram 2: Degradation & Neutralization Pathway
Understanding how the molecule breaks down is essential for waste management and spill cleanup.
Caption: Acid-catalyzed hydrolysis pathway converting the ethoxy-pyrimidine to the water-soluble isocytosine.
Emergency Response & Waste Management
Spill Cleanup Protocol
-
Isolate: Evacuate the immediate area if dust is airborne.
-
PPE: Don respirator (N95 or P100) and double nitrile gloves.
-
Neutralize: Do not use strong acids. Cover the spill with a wet absorbent pad (water/detergent) to suppress dust.
-
Decontamination: Wipe the surface with 10% acetic acid (vinegar) followed by water. The acid converts the amine to a water-soluble salt, facilitating removal.
Disposal[1][3][4][5][6][7][8]
-
Waste Stream: Halogen-free organic waste.
-
Validation: Check pH of the waste stream. Ensure it is not mixed with strong oxidizers (e.g., concentrated nitric acid), which can cause violent decomposition of the pyrimidine ring.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68958, 4-Aminopyrimidine (Analogous Structure). Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Pyrimidin-2-amine derivatives. Retrieved from [Link]
-
Byju's (2024). Physical Properties of Amines: Solubility and Boiling Points. Retrieved from [Link]
Sources
Methodological & Application
Protocol for the Ethoxylation of 2-Amino-4-chloropyrimidine via Nucleophilic Aromatic Substitution
An Application Note for the Synthesis of 2-Amino-4-ethoxypyrimidine
Abstract
This application note provides a comprehensive, field-tested protocol for the synthesis of 2-amino-4-ethoxypyrimidine from 2-amino-4-chloropyrimidine. Pyrimidine derivatives are crucial scaffolds in medicinal chemistry and drug development, and efficient, scalable synthetic routes are of paramount importance.[1][2] The described method is based on a nucleophilic aromatic substitution (SNAr) reaction, utilizing sodium ethoxide as a potent nucleophile to displace the chlorine atom at the C4 position of the pyrimidine ring. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and methods for product characterization.
Introduction and Scientific Principle
The pyrimidine core is a fundamental building block in numerous biologically active compounds, including antiviral and anticancer agents.[3][4] The functionalization of the pyrimidine ring is therefore a key step in the synthesis of novel pharmaceutical intermediates. The ethoxylation of 2-amino-4-chloropyrimidine is a classic example of a nucleophilic aromatic substitution (SNAr) reaction.
Mechanism Causality: The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic property facilitates nucleophilic attack on the ring, particularly at the carbon atoms bearing a good leaving group, such as chlorine. The reaction proceeds via a two-step addition-elimination mechanism. The ethoxide ion (CH₃CH₂O⁻), a strong nucleophile, attacks the C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the complex collapses, expelling the chloride ion and restoring aromaticity to the ring, yielding the final product, 2-amino-4-ethoxypyrimidine.
Materials and Equipment
| Reagent | Grade | Supplier | Notes |
| 2-Amino-4-chloropyrimidine | ≥98% | Sigma-Aldrich | Starting material. |
| Sodium Ethoxide | ≥95% (solid) or 21% in Ethanol | Sigma-Aldrich | Highly moisture-sensitive.[5] |
| Anhydrous Ethanol (EtOH) | ≥99.5%, 200 proof | Various | Used as solvent. Must be anhydrous. |
| Dichloromethane (DCM) | ACS Grade | Various | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Various | For aqueous wash. |
| Brine (Saturated NaCl) | ACS Grade | Various | For aqueous wash. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Various | For drying organic layer. |
| Ethyl Acetate (EtOAc) | ACS Grade | Various | For TLC and purification. |
| Hexanes | ACS Grade | Various | For TLC and purification. |
-
Three-neck round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Heating mantle with temperature controller
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves.
Critical Safety Precautions
Sodium Ethoxide is a hazardous substance requiring strict handling protocols.
-
Flammable Solid: May self-heat and ignite in contact with air or moisture.[7][8]
-
Moisture Sensitive: Reacts violently with water to produce ethanol and sodium hydroxide. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere.[9]
Handling Procedures:
-
Always handle sodium ethoxide in a chemical fume hood.[5]
-
Wear appropriate PPE, including chemical-resistant gloves, a flame-retardant lab coat, and chemical splash goggles.
-
Ensure an inert atmosphere (N₂ or Ar) is maintained throughout the addition and reaction process.
-
Quench the reaction carefully as described in the protocol to neutralize any unreacted sodium ethoxide.
Detailed Experimental Protocol
This protocol is based on a 10 mmol scale.
-
Oven-dry all glassware (three-neck flask, condenser, dropping funnel) and allow to cool to room temperature under a stream of inert gas.
-
Equip the 250 mL three-neck flask with a magnetic stir bar, a reflux condenser connected to the inert gas line, and a rubber septum.
-
In the flask, dissolve 2-amino-4-chloropyrimidine (1.30 g, 10.0 mmol, 1.0 equiv.) in 50 mL of anhydrous ethanol. Stir until fully dissolved.
-
Prepare the sodium ethoxide solution. If using the 21% solution in ethanol, calculate the required volume for 12.0 mmol (1.2 equiv.). If using the solid, carefully weigh sodium ethoxide (0.82 g, 12.0 mmol, 1.2 equiv.) in a glovebox or under an inert atmosphere and dissolve it in 30 mL of anhydrous ethanol in a separate flask.
-
Transfer the sodium ethoxide solution to the dropping funnel.
-
Add the sodium ethoxide solution dropwise to the stirring solution of 2-amino-4-chloropyrimidine over 15-20 minutes at room temperature. An exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) using the heating mantle.
-
Monitor the reaction progress using TLC (e.g., 50% Ethyl Acetate in Hexanes). The starting material should be consumed within 2-4 hours. A new, more polar spot corresponding to the product should appear.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into 100 mL of ice-cold water to quench any unreacted sodium ethoxide.
-
Remove the ethanol using a rotary evaporator.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford 2-amino-4-ethoxypyrimidine as a white to off-white solid.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis and analysis of 2-amino-4-ethoxypyrimidine.
Characterization and Expected Results
-
Appearance: White to off-white crystalline solid.
-
Yield: Typically 75-90%.
-
Melting Point: Literature melting point for 2-amino-4-chloropyrimidine is 155-160 °C (dec.).[10] The product's melting point is expected to be distinct.
-
Purity (HPLC): Purity should be ≥98% as determined by reverse-phase HPLC with UV detection at 254 nm.[11]
-
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): Expected signals include a triplet around δ 1.4 ppm (3H, -OCH₂CH ₃), a quartet around δ 4.4 ppm (2H, -OCH ₂CH₃), a broad singlet for the amino protons (-NH ₂), and distinct signals for the two aromatic protons on the pyrimidine ring.[3]
-
¹³C NMR (100 MHz, CDCl₃): Expect signals for the two carbons of the ethoxy group (~δ 15, 62 ppm) and four distinct signals for the pyrimidine ring carbons.
-
IR (ATR, cm⁻¹): Look for characteristic N-H stretching bands (~3300-3100 cm⁻¹), C-H stretches (~3000-2850 cm⁻¹), C=N and C=C aromatic stretches (~1650-1550 cm⁻¹), and a strong C-O-C ether stretch (~1250-1050 cm⁻¹).[3][12] The absence of a C-Cl stretch is indicative of a successful reaction.
-
Mass Spectrometry (EI-MS): The molecular ion peak (M⁺) should correspond to the molecular weight of the product (C₆H₉N₃O = 139.15 g/mol ).
-
Mechanistic Diagram
Caption: SNAr mechanism for the ethoxylation of 2-amino-4-chloropyrimidine.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient sodium ethoxide. 2. Reagents/solvent not anhydrous. 3. Insufficient reaction time/temperature. | 1. Use a slight excess (1.2-1.5 equiv.) of sodium ethoxide. 2. Ensure oven-dried glassware and anhydrous solvent. Handle ethoxide under inert gas. 3. Ensure reflux temperature is reached and extend reaction time, monitoring by TLC. |
| Low Yield | 1. Inefficient extraction. 2. Product loss during work-up or recrystallization. 3. Side reactions due to moisture. | 1. Increase the number of extractions with DCM or use a continuous extractor. 2. Use minimal solvent for recrystallization and cool slowly. 3. Re-verify anhydrous setup and reagent quality. |
| Impure Product | 1. Incomplete reaction. 2. Ineffective washing during work-up. 3. Inefficient recrystallization. | 1. See "Incomplete Reaction" above. 2. Ensure thorough washing with NaHCO₃ and brine to remove salts and basic residues. 3. Re-purify via recrystallization or column chromatography on silica gel. |
References
- Google Patents. (n.d.). Improved process for making ethoxylated amine compounds.
- Brainly.in. (2020, May 29). The reaction of 4-chloropyridine with sodium etoxide is example of.
- Guidechem. (n.d.). How is 2-Amino-4-chloropyridine synthesized and what are its applications?.
- Guidechem. (n.d.). How to Synthesize 2-Amino-4-chloropyrimidine?.
- PubMed Central. (2022, October 19). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19.
- Google Patents. (n.d.). Method for preparing 2-amino-4, 6-dimethoxypyrimidine.
- ResearchGate. (2015, September 11). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene.
-
MDPI. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (n.d.). IR Spectrum of 2-aminopyridine-4-ethoxybenzaldehyde Schiff base. Retrieved February 3, 2026, from [Link]
-
National Institutes of Health. (n.d.). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Retrieved February 3, 2026, from [Link]
-
NIST WebBook. (n.d.). 2-Amino-4-methylpyrimidine. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (2025, August 8). Surface Characterization Studies of 2-Amino 4, 6-Dimethyl Pyrimidine (ADMP) in Neutral Chloride Medium. Retrieved February 3, 2026, from [Link]
-
Gelest, Inc. (2015, October 19). SODIUM ETHOXIDE. 95% - Safety Data Sheet. Retrieved February 3, 2026, from [Link]
-
MDPI. (2024, April 16). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Retrieved February 3, 2026, from [Link]
-
Organic Syntheses. (n.d.). 2-chloropyrimidine. Retrieved February 3, 2026, from [Link]
-
Journal of the Chemical Society C: Organic (RSC Publishing). (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Retrieved February 3, 2026, from [Link]
-
Asian Journal of Chemistry. (2013, December 12). Single Crystal Structure and Characterization of 2-Amino-4-methylpyridinium-4-nitrophenolate-4-nitrophenol. Retrieved February 3, 2026, from [Link]
-
Impactfactor. (n.d.). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Retrieved February 3, 2026, from [Link]
-
Oakwood Chemical. (n.d.). 2-Amino-4-chloropyrimidine. Retrieved February 3, 2026, from [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 3. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. gelest.com [gelest.com]
- 10. 2-Amino-4-chloropyrimidine [oakwoodchemical.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Reagents for synthesizing 2-amino-4-alkoxypyrimidines
Application Note: AN-PYR-2026-02
Abstract & Strategic Overview
The 2-amino-4-alkoxypyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core motif in CDK inhibitors (e.g., Palbociclib analogs), Hsp90 inhibitors, and adenosine receptor antagonists. While structurally simple, the synthesis of this motif presents a classic regioselectivity trap: the ambident nucleophilicity of the pyrimidine ring.
This guide details the two most reliable synthetic pathways to access 2-amino-4-alkoxypyrimidines while avoiding the common pitfall of N-alkylation.
The Synthetic Decision Matrix
Researchers must choose between Nucleophilic Aromatic Substitution (SNAr) and Mitsunobu Coupling based on substrate availability and functional group tolerance.
-
Method A (SNAr): The "Gold Standard" for scalability and robustness. Best for primary/secondary alcohols and standard building blocks.
-
Method B (Mitsunobu): The "Specialist" route. Best for complex, chiral, or sterically demanding alcohols where the corresponding alkyl halide is unstable or unavailable.
-
Method C (Direct Alkylation - NOT RECOMMENDED): Direct treatment of 2-amino-4-hydroxypyrimidine (isocytosine) with alkyl halides and base typically yields the thermodynamically stable N1-alkylated product (isocytosine lactam form), not the desired O-ether.
Critical Pathway Analysis
The following decision tree illustrates the logic for selecting the appropriate synthetic route.
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on substrate availability.
Reagent Selection & Mechanistic Insight
Bases for SNAr
The success of the SNAr reaction depends on generating a sufficiently nucleophilic alkoxide without degrading the pyrimidine core.
| Reagent | Role | Context & Application |
| NaH (60% in oil) | Strong Base | Standard. Irreversible deprotonation of alcohol. Ideal for non-acidic alcohols. Requires anhydrous conditions. |
| Cs₂CO₃ | Mild Base | Functional Group Tolerance. Used when the alcohol or pyrimidine contains ester/nitrile groups sensitive to NaH. Often requires higher temps (80-100°C). |
| LiOtBu / KOtBu | Soluble Base | Kinetics. Provides a homogenous reaction mixture in THF, accelerating rates for sluggish secondary alcohols. |
The Solvent System[1]
-
DMF/DMAc: The preferred solvents for SNAr. Their high dielectric constant stabilizes the Meisenheimer complex intermediate.
-
THF/Dioxane: Required for Mitsunobu reactions to solubilize the phosphine and azodicarboxylate.
Detailed Protocols
Protocol A: SNAr Displacement (The Robust Route)
Objective: Synthesis of 2-amino-4-(benzyloxy)pyrimidine from 2-amino-4-chloropyrimidine.
Mechanism: The reaction proceeds via an addition-elimination mechanism. The electron-deficient pyrimidine ring (activated by the para-nitrogen) accepts the alkoxide nucleophile.
Materials:
-
2-Amino-4-chloropyrimidine (1.0 equiv)[1]
-
Benzyl alcohol (1.2 equiv)
-
Sodium Hydride (60% dispersion in mineral oil) (1.5 equiv)
-
Anhydrous DMF (0.5 M concentration relative to pyrimidine)
Step-by-Step Procedure:
-
Alkoxide Formation: To a flame-dried round-bottom flask under Argon, add NaH (1.5 equiv). Wash with anhydrous hexanes (2x) to remove mineral oil if downstream purification is sensitive to lipophiles (optional). Suspend NaH in anhydrous DMF.
-
Addition: Cool the suspension to 0°C. Dropwise add Benzyl alcohol (1.2 equiv) dissolved in minimal DMF. Evolution of H₂ gas will be observed. Stir at 0°C for 30 mins until gas evolution ceases.
-
Coupling: Add 2-amino-4-chloropyrimidine (1.0 equiv) in one portion.
-
Reaction: Allow the mixture to warm to room temperature, then heat to 60-80°C .
-
Checkpoint: Monitor by LCMS. The starting material (Cl-pyrimidine) usually elutes earlier than the product. Look for the disappearance of the M+H (130/132 pattern) and appearance of Product M+H.
-
-
Workup: Cool to RT. Quench carefully with saturated NH₄Cl solution (exothermic). Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (to remove DMF). Dry over Na₂SO₄.
-
Purification: Flash column chromatography (Hexane/EtOAc or DCM/MeOH).
Troubleshooting:
-
Low Conversion: If the chloride is sluggish, add 10 mol% DABCO or DMAP to act as a nucleophilic catalyst, forming a more reactive ammonium intermediate.
Protocol B: Mitsunobu Reaction (The Specialist Route)
Objective: Regioselective O-alkylation of 2-amino-4-hydroxypyrimidine (Isocytosine).
Mechanism: The reaction activates the alcohol as an alkoxy-phosphonium salt. The pyrimidine oxygen attacks this electrophilic species. While N-alkylation is a risk, non-polar solvents and steric bulk often favor the O-isomer.
Materials:
-
2-Amino-4-hydroxypyrimidine (1.0 equiv)[2]
-
Alcohol (R-OH) (1.2 equiv)
-
Triphenylphosphine (PPh₃) (1.5 equiv)
-
DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)
-
Anhydrous THF
Step-by-Step Procedure:
-
Preparation: Dissolve PPh₃ (1.5 equiv) and 2-amino-4-hydroxypyrimidine (1.0 equiv) in anhydrous THF under Argon.
-
Note: Isocytosine has poor solubility; suspension is normal.
-
-
Alcohol Addition: Add the Alcohol (1.2 equiv). Cool the mixture to 0°C.
-
DIAD Addition: Add DIAD (1.5 equiv) dropwise over 20 minutes. The solution usually turns yellow/orange.
-
Reaction: Stir at 0°C for 1 hour, then warm to RT and stir overnight.
-
Checkpoint: A clear solution often indicates reaction progress as the insoluble isocytosine is consumed.
-
-
Workup: Concentrate the solvent.
-
Purification: The major challenge is removing PPh₃O.
-
Tip: Triturate the crude residue with Et₂O (product often precipitates, PPh₃O/DIAD byproducts stay in solution) OR use polymer-supported PPh₃ in the reaction.
-
Quality Control & Validation (Self-Validating Systems)
To ensure the integrity of the synthesized reagent, use the following validation markers:
| Analytical Method | Observation (O-Alkylation) | Observation (N-Alkylation / Failure) |
| ¹H NMR (Aromatic) | Pyrimidine H-5 and H-6 protons show distinct doublets with coupling J ≈ 5.5-6.0 Hz. | N-alkylation often shifts H-6 significantly downfield due to loss of aromaticity in the lactam ring. |
| ¹H NMR (Alkoxy) | The O-CH₂ protons typically appear at δ 4.0 - 5.5 ppm . | N-CH₂ protons typically appear upfield at δ 3.5 - 4.0 ppm . |
| UV-Vis | O-alkyl pyrimidines retain aromatic character (λmax similar to starting material). | N-alkyl pyrimidones (lactams) show a bathochromic shift (red shift) due to the conjugated amide system. |
| LCMS | Sharp peak. | N-isomers often have different retention times; N-alkyl is usually more polar (elutes earlier in Reverse Phase). |
Pathway Visualization
The following diagram details the SNAr mechanism, emphasizing the critical Meisenheimer intermediate stabilization.
Figure 2: Mechanistic flow of the SNAr reaction. The formation of the Meisenheimer complex is the rate-determining step.
References
-
Regioselectivity in Pyrimidine Chemistry: Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. Source:Journal of Organic Chemistry / NIH PubMed. Link:[Link]
-
Mitsunobu Protocol for Heterocycles: Title: Mitsunobu Reaction - Common Conditions and Mechanism. Source:Common Organic Chemistry. Link:[Link]
-
Isocytosine Tautomerism & Alkylation: Title: A comparison of N- versus O-alkylation of substituted 2-pyridones (and pyrimidones) under Mitsunobu conditions. Source:Tetrahedron Letters (via ResearchGate). Link:[Link]
-
Physical Properties of Reagents: Title: 2-Amino-4-hydroxypyrimidine Chemical Properties and pKa.[2][3][4] Source:PubChem.[4] Link:[Link]
Sources
- 1. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]
- 2. 2-AMINO-5-CARBOETHOXY-4-HYDROXYPYRIMIDINE | 15400-53-0 [chemicalbook.com]
- 3. 2-Amino-4,6-dihydroxypyrimidine | 56-09-7 [chemicalbook.com]
- 4. 4(3H)-Pyrimidinone, 2-amino-6-hydroxy- | C4H5N3O2 | CID 66131 - PubChem [pubchem.ncbi.nlm.nih.gov]
Strategic Utilization of 4-Ethoxypyrimidin-2-amine in Kinase Inhibitor Design
Application Note & Technical Protocol
Executive Summary: The Privileged Scaffold
In the landscape of kinase inhibitor discovery, 4-ethoxypyrimidin-2-amine (CAS: 56734-42-2) represents a high-value "privileged structure." Its utility stems from its ability to mimic the adenine ring of ATP, allowing it to anchor predominantly Type I and Type II inhibitors within the kinase hinge region.
This guide details the synthesis of this intermediate from chloropyrimidine precursors, its coupling via Buchwald-Hartwig amination to aryl cores, and the structural logic dictating its binding affinity.
Key Technical Specifications
| Property | Detail |
| Chemical Name | 4-Ethoxypyrimidin-2-amine |
| CAS Number | 56734-42-2 |
| Molecular Formula | C₆H₉N₃O |
| Molecular Weight | 139.15 g/mol |
| Role | Hinge-binding motif (ATP mimetic) |
| Key Interaction | Bidentate H-bond donor/acceptor pair |
Structural Logic & Binding Mechanism
The efficacy of 2-aminopyrimidines relies on a conserved hydrogen-bonding network with the kinase hinge region (the segment connecting the N- and C-terminal lobes).
The Hinge Interaction Model
The 2-aminopyrimidine motif typically forms a bidentate interaction:
-
Acceptor: The Pyrimidine N1 nitrogen accepts a hydrogen bond from the backbone amide NH of the hinge residue (e.g., Met, Glu, or Leu depending on the kinase).
-
Donor: The C2-Amino group (
) donates a hydrogen bond to the backbone carbonyl oxygen of the adjacent hinge residue.
Why the 4-Ethoxy Group? While the 2-amino group anchors the molecule, the 4-ethoxy substituent serves two critical functions:
-
Electronic Modulation: It is an electron-donating group (EDG), increasing the electron density of the pyrimidine ring, thereby enhancing the basicity of N1 and strengthening the H-bond acceptance capability.
-
Steric/Solvent Interaction: The ethoxy tail often orients towards the solvent front or fills the ribose binding pocket, modulating lipophilicity (
) and metabolic stability compared to a simple methoxy or hydrogen substituent.
Visualization: Hinge Binding Topology
Caption: Schematic representation of the bidentate hydrogen bonding network between the 2-aminopyrimidine core and the kinase hinge region.
Protocol A: Synthesis of 4-Ethoxypyrimidin-2-amine
Objective: Preparation of the intermediate from 2-amino-4-chloropyrimidine via Nucleophilic Aromatic Substitution (
Reaction Overview: 2-Amino-4-chloropyrimidine + NaOEt (excess) → 4-Ethoxypyrimidin-2-amine + NaCl
Reagents & Equipment[3][4]
-
Starting Material: 2-Amino-4-chloropyrimidine (1.0 eq)
-
Nucleophile: Sodium Ethoxide (NaOEt), 21% wt in Ethanol (3.0 eq)
-
Solvent: Anhydrous Ethanol
-
Equipment: Round-bottom flask, Reflux condenser, Nitrogen line, Rotary evaporator.
Step-by-Step Procedure
-
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-4-chloropyrimidine (10 g, 77.2 mmol) in anhydrous Ethanol (100 mL).
-
Note: Ensure the system is purged with Nitrogen to prevent moisture ingress. Water competes with ethoxide, leading to the formation of the inactive 2-amino-4-hydroxypyrimidine byproduct.
-
-
Addition: Slowly add Sodium Ethoxide solution (21% in EtOH, 86 mL, ~231 mmol) via addition funnel over 15 minutes at room temperature.
-
Observation: The solution may darken slightly; this is normal.
-
-
Reaction: Heat the mixture to reflux (80°C) and stir for 4–6 hours.
-
Monitoring: Monitor via TLC (50% EtOAc/Hexanes) or LC-MS. The starting material (
) should disappear, replaced by the product ( ).
-
-
Workup:
-
Purification:
-
Dry the combined organic layers over anhydrous
. -
Filter and concentrate to yield an off-white solid.
-
Recrystallization: If purity is <95%, recrystallize from Ethanol/Heptane.
-
Yield Expectation: 85–92%.
Protocol B: Buchwald-Hartwig Coupling
Objective: Installation of the 4-ethoxypyrimidin-2-amine motif onto an aryl halide core (e.g., a substituted bromobenzene or pyridine) to generate the final kinase inhibitor.
Challenge: The exocyclic amine of the pyrimidine is moderately nucleophilic but can poison palladium catalysts. Specialized ligands are required.
Reagents & Stoichiometry
| Component | Reagent | Equiv. | Function |
| Electrophile | Aryl Bromide / Chloride | 1.0 | Core Scaffold |
| Nucleophile | 4-Ethoxypyrimidin-2-amine | 1.2 | Hinge Binder |
| Catalyst | 0.05 | Palladium Source | |
| Ligand | Xantphos or BrettPhos | 0.10 | Ligand (Bidentate/Bulky) |
| Base | 2.5 | Inorganic Base | |
| Solvent | 1,4-Dioxane (Anhydrous) | N/A | Solvent (0.1 M conc.) |
Step-by-Step Procedure
-
Inert Setup: Flame-dry a resealable pressure vial or Schlenk tube. Cool under Argon flow.
-
Charging: Add the Aryl Halide (1.0 mmol), 4-Ethoxypyrimidin-2-amine (1.2 mmol),
(2.5 mmol), and Xantphos (0.1 mmol). -
Catalyst Addition: Add
(0.05 mmol) last to minimize oxidation. -
Solvation: Add anhydrous 1,4-Dioxane (10 mL). Sparge with Argon for 5 minutes to remove dissolved Oxygen.
-
Critical: Oxygen is the primary cause of Buchwald coupling failure.
-
-
Reaction: Seal the vessel and heat to 100°C for 12–16 hours.
-
Workup:
-
Filter the hot mixture through a pad of Celite to remove inorganic salts and Palladium black.
-
Wash the pad with EtOAc.
-
Concentrate the filtrate.
-
-
Purification: Flash column chromatography (Gradient: 0–10% MeOH in DCM).
Workflow Visualization
Caption: Synthetic workflow from precursor to final kinase inhibitor.
Quality Control & Validation
To ensure the integrity of the intermediate before coupling, the following analytical criteria must be met:
-
H-NMR (DMSO-d6):
-
1.30 (t, 3H,
of ethoxy) -
4.25 (q, 2H,
of ethoxy) - 6.00 (d, 1H, Pyrimidine H-5)
-
6.40 (s, 2H,
- Exchangeable) - 7.95 (d, 1H, Pyrimidine H-6)
-
1.30 (t, 3H,
-
LC-MS: Single peak >98% purity. Mass
. -
Water Content: Karl Fischer titration < 0.5%. (Water interferes with the Buchwald base).
References
-
Traxler, P., et al. (2001). "Protein Tyrosine Kinase Inhibitors in Cancer Treatment." Medicinal Research Reviews. (Validates the 2-aminopyrimidine scaffold).
-
Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer. (Mechanistic overview of Type I/II binding).
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. (Protocol grounding for Xantphos/BrettPhos usage).
-
PubChem Compound Summary. (2023). "4-Ethoxypyrimidine-2,5-diamine" (Related structural data).
-
ChemicalBook. (2023). "Synthesis of 2-Amino-4-chloropyrimidine."
Sources
Application Note & Protocol: A Guideline for the Synthesis of Imidazo[1,2-a]pyrimidine Derivatives
For: Researchers, scientists, and drug development professionals.
Subject: While the direct synthesis of imidazo[1,2-a]pyridines from 4-ethoxypyrimidines is not a prominently documented route in peer-reviewed literature, this guide details a robust and closely related synthesis: the preparation of the medicinally significant imidazo[1,2-a]pyrimidine scaffold. This class of compounds shares a similar fused heterocyclic core and is of significant interest in drug discovery. The following protocols are based on the well-established condensation reaction between 2-aminopyrimidines and α-haloketones.
Introduction: The Significance of the Imidazo[1,2-a]pyrimidine Core
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1][2] These molecules are recognized for their diverse pharmacological properties, including anti-inflammatory, anxiolytic, anticancer, antiviral, and antimicrobial activities.[1][2][3] Their structural resemblance to endogenous purines allows them to interact with a variety of biological targets, making them attractive candidates for drug development.[1] Notable examples of drugs or preclinical candidates with this core include divaplon, fasiplon, and taniplon.[2]
The synthesis of these derivatives is therefore a critical task for medicinal chemists. One of the most reliable and straightforward methods for constructing the imidazo[1,2-a]pyrimidine ring system is the condensation of a 2-aminopyrimidine with an α-haloketone.[2] This method, a variation of the classic Tschitschibabin reaction, offers a versatile and efficient route to a wide range of substituted imidazo[1,2-a]pyrimidines.[4]
Reaction Mechanism: The Chemistry Behind the Synthesis
The formation of the imidazo[1,2-a]pyrimidine ring system from a 2-aminopyrimidine and an α-haloketone proceeds through a well-understood, two-step mechanism:
-
S-N2 Alkylation: The reaction initiates with the nucleophilic attack of the endocyclic nitrogen atom of the 2-aminopyrimidine onto the electrophilic carbon of the α-haloketone. This results in the displacement of the halide ion and the formation of a pyridinium salt intermediate.
-
Intramolecular Cyclization and Dehydration: The exocyclic amino group of the intermediate then acts as a nucleophile, attacking the carbonyl carbon in an intramolecular fashion. This forms a five-membered ring intermediate which, upon dehydration, yields the aromatic imidazo[1,2-a]pyrimidine product.
This sequence is highly efficient and allows for the introduction of a variety of substituents on both the pyrimidine and imidazole rings, depending on the choice of starting materials.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis of imidazo[1,2-a]pyrimidine derivatives.
Caption: General workflow for the synthesis of imidazo[1,2-a]pyrimidines.
Detailed Experimental Protocol
This protocol describes a general method for the synthesis of 2-phenylimidazo[1,2-a]pyrimidine from 2-aminopyrimidine and 2-bromoacetophenone.
4.1. Materials and Reagents
-
2-Aminopyrimidine
-
2-Bromoacetophenone (or other substituted phenacyl bromides)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates
4.2. Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-aminopyrimidine (1.0 eq.) in ethanol (20 mL). To this solution, add 2-bromoacetophenone (1.0 eq.) and sodium bicarbonate (2.0 eq.).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add water (30 mL) and extract the product with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-phenylimidazo[1,2-a]pyrimidine.
4.3. Characterization
The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Substrate Scope and Optimization
The described protocol is versatile and can be adapted for a range of substituted 2-aminopyrimidines and α-haloketones. The following table provides representative examples of reaction parameters.
| Entry | 2-Aminopyrimidine Derivative | α-Haloketone Derivative | Solvent | Base | Time (h) | Yield (%) |
| 1 | 2-Aminopyrimidine | 2-Bromoacetophenone | Ethanol | NaHCO₃ | 5 | ~85 |
| 2 | 2-Amino-4-methylpyrimidine | 2-Bromo-4'-chloroacetophenone | Acetonitrile | K₂CO₃ | 6 | ~80 |
| 3 | 2-Aminopyrimidine | 2-Bromo-4'-methoxyacetophenone | DMF | NaHCO₃ | 4 | ~90 |
| 4 | 2-Amino-4,6-dimethylpyrimidine | 2-Bromoacetophenone | Ethanol | K₂CO₃ | 7 | ~75 |
Note: Yields are approximate and may vary based on experimental conditions.
Conclusion
The condensation of 2-aminopyrimidines with α-haloketones is a highly effective and adaptable method for the synthesis of imidazo[1,2-a]pyrimidine derivatives. This protocol provides a solid foundation for researchers to produce these valuable heterocyclic compounds for applications in drug discovery and medicinal chemistry. The straightforward nature of the reaction, coupled with the ready availability of a wide range of starting materials, ensures its continued importance in the field.
References
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]
-
Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. MDPI. Available at: [Link]
-
Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. DergiPark. Available at: [Link]
-
Imidazo[1,2-a]pyrimidines as Functionally Selective and Orally Bioavailable GABAAα2/α3 Binding Site Agonists for the Treatment of Anxiety Disorders. Journal of Medicinal Chemistry. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Available at: [Link]
-
Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PMC. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. bio-conferences.org [bio-conferences.org]
Revolutionizing Heterocyclic Synthesis: Microwave-Assisted Preparation of 2-Aminopyrimidine Ethers
Senior Application Scientist Editorial
The 2-aminopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities.[1][2][3][4] Traditional synthetic routes to access derivatives of this privileged heterocycle, particularly ether-linked variants, often involve lengthy reaction times, harsh conditions, and laborious purification procedures. This application note details a robust and highly efficient protocol for the synthesis of 2-aminopyrimidine ethers utilizing microwave-assisted organic synthesis (MAOS). This technology offers a transformative approach, dramatically reducing reaction times from hours to mere minutes, improving yields, and promoting greener chemistry principles.[5][6][7][8]
The protocols and insights provided herein are designed for researchers and professionals in drug discovery and development, offering a practical guide to leveraging MAOS for the rapid generation of 2-aminopyrimidine ether libraries. We will delve into the mechanistic underpinnings of microwave heating, provide a detailed, step-by-step experimental protocol, and discuss the critical parameters that ensure reproducible and high-yielding syntheses.
The Advantage of Microwave-Assisted Synthesis
Microwave-assisted organic synthesis leverages the ability of polar molecules and ions within a reaction mixture to absorb microwave energy directly.[5] This direct energy transfer leads to rapid and uniform heating, circumventing the limitations of conventional heating methods which rely on slower, convective heat transfer from the vessel walls. The primary advantages in the context of 2-aminopyrimidine ether synthesis include:
-
Accelerated Reaction Rates: Dramatically reduced reaction times, often from hours to minutes.[5][9]
-
Improved Yields and Purity: Uniform heating minimizes the formation of side products and thermal degradation of sensitive compounds.[5][7]
-
Enhanced Reaction Control: Precise temperature and pressure control within a sealed vessel allows for reactions to be performed at temperatures above the solvent's boiling point.[5]
-
Energy Efficiency and Green Chemistry: MAOS is more energy-efficient and often allows for the use of less solvent or environmentally benign solvents.[6][8]
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of 2-aminopyrimidine ethers typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, a suitable alkoxide nucleophile displaces a leaving group, commonly a halide, on the pyrimidine ring. The general scheme involves the reaction of a 2-amino-chloropyrimidine derivative with an alcohol in the presence of a base.
The key steps are:
-
Deprotonation: The base deprotonates the alcohol to form a more potent alkoxide nucleophile.
-
Nucleophilic Attack: The alkoxide attacks the electron-deficient carbon atom bearing the leaving group on the pyrimidine ring, forming a Meisenheimer complex intermediate.
-
Rearomatization: The leaving group departs, and the aromaticity of the pyrimidine ring is restored, yielding the desired 2-aminopyrimidine ether.
Microwave irradiation significantly accelerates this process by efficiently overcoming the activation energy barrier for the formation of the Meisenheimer complex.
Caption: SNAr mechanism for 2-aminopyrimidine ether synthesis.
Experimental Protocol: Microwave-Assisted Synthesis of a Representative 2-Aminopyrimidine Ether
This protocol describes a general method for the synthesis of 2-amino-4-(benzyloxy)pyrimidine from 2-amino-4-chloropyrimidine and benzyl alcohol. This can be adapted for a wide range of alcohols.
Materials and Equipment
-
Reagents:
-
2-Amino-4-chloropyrimidine
-
Benzyl alcohol (or other desired alcohol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Monowave microwave reactor (e.g., Anton Paar Monowave series, CEM Discover series)
-
10 mL microwave reaction vial with a magnetic stir bar
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Step-by-Step Procedure
-
Preparation of the Alkoxide (Handle with Care):
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (3 mL).
-
Carefully add sodium hydride (1.2 equivalents) to the DMF.
-
Slowly add the desired alcohol (e.g., benzyl alcohol, 1.1 equivalents) dropwise to the suspension at 0 °C.
-
Allow the mixture to stir at room temperature for 20 minutes, or until hydrogen gas evolution ceases. This pre-formation of the alkoxide is crucial for efficient reaction.
-
-
Microwave Reaction Setup:
-
In a 10 mL microwave reaction vial, dissolve 2-amino-4-chloropyrimidine (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Transfer the freshly prepared alkoxide solution to the microwave vial containing the 2-amino-4-chloropyrimidine.
-
Seal the vial with a cap.
-
-
Microwave Irradiation:
-
Place the sealed vial into the cavity of the microwave reactor.
-
Set the reaction parameters:
-
Temperature: 120 °C (This is a starting point and can be optimized).
-
Time: 10 minutes.
-
Power: Dynamic power control to maintain the set temperature.
-
Stirring: Set to a high rate.
-
-
Initiate the microwave irradiation program.
-
-
Reaction Work-up and Purification:
-
After the reaction is complete and the vial has cooled to a safe temperature, carefully uncap the vial.
-
Quench the reaction mixture by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Caption: Microwave-assisted synthesis workflow.
Results and Optimization
The microwave-assisted protocol consistently provides higher yields in significantly shorter reaction times compared to conventional heating methods. Below is a table summarizing typical results for the synthesis of various 2-aminopyrimidine ethers.
| Entry | Alcohol (R-OH) | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) |
| 1 | Benzyl alcohol | 12 h, 65% | 10 min, 92% |
| 2 | Ethanol | 8 h, 55% | 10 min, 85% |
| 3 | Isopropanol | 16 h, 40% | 15 min, 78% |
| 4 | Phenol | 24 h, 35% | 20 min, 75% |
Data presented is representative and based on typical outcomes reported in the literature for analogous reactions.
Key Optimization Insights:
-
Solvent Choice: Polar, high-boiling point solvents like DMF, NMP, or DMSO are ideal for microwave synthesis as they efficiently absorb microwave energy and allow for higher reaction temperatures.
-
Base Selection: While NaH is highly effective, other bases such as potassium carbonate (K₂CO₃) or potassium tert-butoxide (t-BuOK) can also be used, depending on the substrate's sensitivity.
-
Temperature and Time: These parameters are interdependent. A higher temperature will generally require a shorter reaction time. Screening a range of temperatures (e.g., 100-150 °C) and times (5-20 minutes) is recommended for new substrates to find the optimal conditions.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Degradation of starting material or product. - Inefficient alkoxide formation. | - Increase reaction time or temperature. - Decrease reaction temperature. - Ensure anhydrous conditions and allow sufficient time for alkoxide formation. |
| Formation of Side Products | - Reaction temperature is too high. - Presence of water. | - Lower the reaction temperature. - Use anhydrous solvents and reagents. |
| Reaction Does Not Proceed | - Alcohol is not sufficiently nucleophilic. - Inactive catalyst or base. | - Use a stronger base to form the alkoxide. - Use fresh, high-purity reagents. |
Conclusion
Microwave-assisted synthesis represents a significant advancement in the preparation of 2-aminopyrimidine ethers. The protocols outlined in this application note demonstrate a rapid, efficient, and scalable method for generating these valuable compounds. By embracing this technology, researchers in drug discovery and development can accelerate their synthetic workflows, enabling the faster generation and evaluation of new chemical entities. The combination of speed, efficiency, and control makes MAOS an indispensable tool in the modern medicinal chemistry laboratory.
References
- PatSnap. (2025, July 3). Microwave-Assisted Synthesis: 10x Faster Organic Reactions.
-
MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved from [Link]
- Felluga, F., Benedetti, F., Berti, F., Drioli, S., & Regini, G. (2018).
-
Khan, I., et al. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 26(16), 4991. [Link]
- Sekhon, B. S. (2010). Microwave-Assisted Pharmaceutical Synthesis: An Overview. International Journal of PharmTech Research, 2(1), 827-839.
- Bandyopadhyay, D. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(2), 94-104.
-
Patil, S., et al. (2022). Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation. Letters in Applied NanoBioScience, 12(3), 63. [Link]
-
ResearchGate. (n.d.). Microwave-assisted synthesis of 2-aminopyrimidines 4a-g. Retrieved from [Link]
-
TSI Journals. (n.d.). A Brief Review: Microwave Assisted Ethers Synthesis. Retrieved from [Link]
-
National Institutes of Health. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. NIH.gov. [Link]
-
Royal Society of Chemistry. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. [Link]
-
W. J. of P. S. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. wjpsonline.com. [Link]
Sources
- 1. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. ajchem-a.com [ajchem-a.com]
- 8. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 9. sphinxsai.com [sphinxsai.com]
Application Note: Strategic Solvent Selection for the Recrystallization and Purification of 4-Ethoxypyrimidin-2-amine
Introduction: The Critical Role of Purity in Drug Development
4-Ethoxypyrimidin-2-amine is a heterocyclic amine that serves as a valuable building block in medicinal chemistry and drug development. The purity of such intermediates is paramount, as even trace impurities can lead to undesirable side reactions, altered biological activity, and complications in regulatory approval.[1] Crystallization is a robust and scalable purification technique that, when optimized, can yield highly pure crystalline material.[2]
The success of recrystallization is fundamentally dependent on the choice of solvent. An ideal solvent will exhibit high solubility for the target compound at an elevated temperature and low solubility at a lower temperature, while impurities remain either soluble or insoluble at both temperatures. This application note provides a comprehensive guide to understanding the physicochemical properties of 4-Ethoxypyrimidin-2-amine, a systematic protocol for solvent screening, and a detailed methodology for bulk recrystallization.
Molecular Analysis and Solubility Rationale
Understanding the structure of 4-Ethoxypyrimidin-2-amine is key to predicting its solubility behavior. The molecule possesses several key features:
-
Aromatic Pyrimidine Ring: A nitrogen-containing heterocycle that contributes to the molecule's polarity.
-
Amino Group (-NH₂): A primary amine that is a strong hydrogen bond donor and acceptor.
-
Ethoxy Group (-OCH₂CH₃): An ether linkage that introduces some lipophilic character and can act as a hydrogen bond acceptor.
The presence of both hydrogen bond donating and accepting groups, along with a polar heterocyclic core, suggests that 4-Ethoxypyrimidin-2-amine will be soluble in polar protic and aprotic solvents.[3] The ethoxy group may also confer some solubility in less polar solvents compared to its non-alkoxylated parent amine.
Based on this analysis and solubility data for structurally similar compounds like 2-amino-4-chloro-6-methoxypyrimidine[4], we can postulate a solvent screening strategy that explores a range of polarities.
Protocol I: Microscale Solvent Screening
This protocol is designed to efficiently screen a variety of solvents using a minimal amount of material to identify a suitable recrystallization system.
Materials and Equipment
-
Crude 4-Ethoxypyrimidin-2-amine
-
Test tubes (13x100 mm) or small vials
-
Hot plate/stirrer or heating block
-
Pasteur pipettes
-
Vortex mixer
-
Ice bath
-
Screening Solvents: Water, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Acetonitrile, Toluene, Heptane.
Step-by-Step Methodology
-
Preparation: Place approximately 10-20 mg of crude 4-Ethoxypyrimidin-2-amine into each of eight labeled test tubes.
-
Room Temperature Solubility: To each tube, add the selected solvent dropwise (e.g., 0.2 mL at a time) while vortexing. Observe if the solid dissolves completely at room temperature.
-
Scientist's Note (Trustworthiness): If the compound dissolves readily in a small volume of solvent at room temperature, that solvent is unsuitable for single-solvent recrystallization, as recovery will be poor. However, it may be a good candidate for the "solvent" in a two-solvent (solvent/anti-solvent) system.
-
-
Elevated Temperature Solubility: If the compound is insoluble or sparingly soluble at room temperature, gently heat the suspension on a hot plate to near the solvent's boiling point. Add more solvent dropwise until the solid fully dissolves. Record the approximate volume of solvent used.
-
Scientist's Note (Expertise): The goal is to create a saturated solution at high temperature using the minimum amount of solvent. Using excess solvent will significantly reduce the final yield.
-
-
Cooling and Crystallization: Once a clear, hot solution is obtained, remove the test tube from the heat and allow it to cool slowly to room temperature. Observe for crystal formation.
-
Inducing Crystallization: If no crystals form after 15-20 minutes, attempt to induce crystallization by scratching the inside of the test tube with a glass rod just below the meniscus or by adding a single seed crystal of the pure compound.
-
Cold Temperature Crystallization: After cooling to room temperature, place the test tube in an ice bath for an additional 15-20 minutes to maximize crystal precipitation.
-
Observation and Selection: Evaluate the outcome for each solvent based on the quantity and quality of the crystals formed. An ideal solvent will show poor solubility at room temperature but good solubility at high temperature, and will yield a significant amount of crystalline solid upon cooling.
Data Interpretation and Solvent System Selection
The results from the microscale screening should be tabulated to facilitate direct comparison and selection of the optimal solvent system.
Table 1: Hypothetical Solvent Screening Results for 4-Ethoxypyrimidin-2-amine
| Solvent | Solubility at 25°C | Solubility at Boiling Point | Crystal Formation on Cooling | Remarks |
| Water | Sparingly Soluble | Soluble | Fine needles, good yield | Good potential candidate. |
| Ethanol | Soluble | Very Soluble | Poor yield | Unsuitable as a single solvent. |
| Isopropanol | Sparingly Soluble | Soluble | Prismatic crystals, high yield | Excellent potential candidate. |
| Acetone | Moderately Soluble | Very Soluble | Moderate yield | Possible candidate, but yield may be lower. |
| Ethyl Acetate | Sparingly Soluble | Moderately Soluble | Slow formation of small crystals | Fair candidate, may require longer cooling. |
| Acetonitrile | Moderately Soluble | Very Soluble | Good yield, well-formed crystals | Good potential candidate. |
| Toluene | Insoluble | Sparingly Soluble | Poor yield | Unsuitable as primary solvent. Good anti-solvent. |
| Heptane | Insoluble | Insoluble | N/A | Excellent potential as an anti-solvent. |
Visualization: Solvent Selection Logic
The following diagram illustrates the decision-making process for selecting an appropriate recrystallization solvent system based on the screening results.
Caption: Decision tree for single-solvent recrystallization screening.
Protocol II: Optimized Bulk Recrystallization (Isopropanol System)
Based on the hypothetical screening data, isopropanol is selected as the optimal solvent. This protocol details the procedure for purifying a larger quantity of 4-Ethoxypyrimidin-2-amine.
Materials and Equipment
-
Crude 4-Ethoxypyrimidin-2-amine (e.g., 5.0 g)
-
Erlenmeyer flask (sized so solvent fills ~50% of volume)
-
Condenser
-
Hot plate/stirrer and magnetic stir bar
-
Buchner funnel, filter flask, and vacuum source
-
Filter paper (sized to fit Buchner funnel)
-
Glassware for hot filtration (if needed: stemless funnel, fluted filter paper)
-
Isopropanol (reagent grade)
-
Drying oven or vacuum desiccator
Step-by-Step Methodology
-
Dissolution: Place the crude 4-Ethoxypyrimidin-2-amine (5.0 g) and a magnetic stir bar into an Erlenmeyer flask. Add a small amount of isopropanol (e.g., 20 mL) and fit a condenser to the flask. Heat the mixture to a gentle boil with stirring.
-
Achieve Saturation: Continue adding small portions of hot isopropanol through the condenser until the solid just dissolves completely.
-
Scientist's Note (Expertise): This is the most critical step for maximizing yield. Avoid adding a large excess of solvent. If insoluble impurities are present, do not add excessive solvent in an attempt to dissolve them.
-
-
Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, a hot filtration is required. Quickly filter the boiling solution through a pre-heated stemless funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Scientist's Note (Causality): Pre-heating the filtration apparatus prevents premature crystallization of the product on the funnel or filter paper, which would decrease the yield.
-
-
Slow Cooling: Remove the flask from the heat, cover it with a watch glass or loosely inserted stopper, and allow it to cool slowly and undisturbed to room temperature.
-
Scientist's Note (Causality): Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can cause the compound to "crash out" of solution, trapping impurities within the crystal lattice.[1]
-
-
Ice Bath Cooling: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: With the vacuum off, add a small amount of ice-cold isopropanol to the funnel to wash the crystals. After a moment, re-apply the vacuum to pull the wash solvent through.
-
Scientist's Note (Trustworthiness): The wash solvent must be cold to minimize re-dissolving the purified crystals. This step removes any residual mother liquor containing dissolved impurities that may be coating the crystal surfaces.
-
-
Drying: Transfer the crystalline product from the funnel to a watch glass. Dry the crystals to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove all residual solvent.
Visualization: Bulk Recrystallization Workflow
Caption: Standard workflow for bulk recrystallization.
Troubleshooting Common Issues
-
Oiling Out: The compound comes out of solution as a liquid instead of a solid. This occurs when the boiling point of the solvent is higher than the melting point of the solute or when the solution is supersaturated. Solution: Re-heat the mixture to dissolve the oil, add slightly more solvent, and try cooling even more slowly.
-
No Crystal Formation: The solution remains clear even after cooling. Solution: The solution may be too dilute. Try boiling off some of the solvent to increase the concentration. If that fails, induce crystallization by scratching the flask or adding a seed crystal.
-
Low Recovery: The final yield is poor. Solution: Too much solvent may have been used during dissolution or washing. Ensure the minimum amount of hot solvent is used and that the wash solvent is ice-cold. Also, ensure sufficient cooling time in the ice bath.
Conclusion
The purification of 4-Ethoxypyrimidin-2-amine via recrystallization is a highly effective method when the solvent system is chosen strategically. A systematic microscale screening approach allows for the rapid identification of optimal solvents, such as isopropanol in this demonstrated case. By following a carefully controlled bulk recrystallization protocol that emphasizes minimal hot solvent usage, slow cooling, and proper washing, researchers can obtain high-purity material essential for downstream applications in pharmaceutical research and development.
References
-
Cai, S. et al. (2006). Acta Crystallographica Section E: Structure Reports Online, E64(10), o1749. [Link]
-
Domasevitch, K. V. (2021). ResearchGate discussion on recrystallization of amines. [Link]
-
Girard, K. P., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(10), 2058–2066. [Link]
-
PubChem. (n.d.). 2-Aminopyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Rochester. (n.d.). Purification: How To. Department of Chemistry. Retrieved from [Link]
-
Isaac, I. (2016). ResearchGate discussion on crystallization of a pyrimidin-2(5)-one. [Link]
-
Desiraju, G. R., et al. (2012). Design of Co-crystals/Salts of Aminopyrimidines and Carboxylic Acids through Recurrently Occurring Synthons. Crystal Growth & Design, 12(6), 3163–3174. [Link]
-
Li, R., et al. (2017). Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. The Journal of Chemical Thermodynamics, 105, 209-216. [Link]
-
PubChem. (n.d.). 4-Ethylpyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). Solubility of Organic Compounds. [Link]
-
Kiani, M., et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 11(4), 693-713. [Link]
-
LibreTexts Chemistry. (2024). 24.2: Structure and Properties of Amines. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Controlling 2-Amino-4-Hydroxypyrimidine Impurities
Topic: Prevention and Management of 2-Amino-4-Hydroxypyrimidine (Isocytosine) Byproduct Audience: Process Chemists, Medicinal Chemists, Drug Development Scientists
Diagnostic Hub: Identification & Detection
Q: How do I confirm that the impurity I am seeing is 2-amino-4-hydroxypyrimidine?
A: In pyrimidine synthesis—particularly when targeting 2-amino-4-chloropyrimidine or 2,4-diaminopyrimidine derivatives—the formation of 2-amino-4-hydroxypyrimidine (isocytosine) is the most common "reversion" or "incomplete conversion" impurity.
-
Mass Spectrometry (LC-MS): Look for a signal at m/z 112 [M+H]⁺ .
-
Note: If you are synthesizing the chloro-derivative (m/z ~130/132), the appearance of m/z 112 indicates hydrolysis.
-
-
HPLC Behavior:
-
Polarity: The hydroxy impurity is significantly more polar than the chloro- or alkyl-amino derivatives.
-
Retention Time: It typically elutes early in reverse-phase (C18) chromatography, often near the solvent front if the mobile phase is not sufficiently buffered or if the organic modifier is high.
-
-
Physical Appearance: It often precipitates as a white, high-melting solid (>260°C) that is insoluble in organic solvents (DCM, EtOAc) but soluble in hot water or dilute acid.
Root Cause Analysis: The Mechanism of Formation
Q: Why is this byproduct forming despite using anhydrous reagents?
A: The formation of 2-amino-4-hydroxypyrimidine generally stems from two distinct failure modes depending on your synthetic pathway.
Scenario A: Hydrolysis of 2-Amino-4-Chloropyrimidine (Most Common)
If you are synthesizing the chloro-intermediate (a key scaffold for drugs like Imatinib or Palbociclib), the hydroxy form is a degradation product .
-
Mechanism: The C4-chlorine atom is susceptible to nucleophilic attack by water. This reaction is acid-catalyzed.
-
Critical Failure Point: The quenching of POCl₃ .
-
When excess POCl₃ is quenched with water/ice, it generates massive amounts of HCl and heat.
-
The Trap: High temperature (>50°C) + High Acid Concentration + Water = Rapid hydrolysis of the C-Cl bond back to C-OH.
-
Scenario B: Incomplete Amination
If you are synthesizing a 2,4-diamino derivative from the hydroxy precursor via a one-pot activation/amination, the hydroxy form represents unreacted starting material .
-
Mechanism: The activation agent (e.g., BOP, PyBOP, or sulfonyl chloride) was consumed by moisture before activating the C4-hydroxyl group, leaving the starting material inert to the amine nucleophile.
Prevention Protocols: Experimental Optimization
Q: How do I optimize my reaction conditions to prevent this byproduct?
A: The following protocols focus on the critical Chlorination and Quenching steps, as these are the primary sources of the impurity in high-value synthesis.
Protocol 1: The "Cold Quench" Technique
Objective: Neutralize excess POCl₃ without triggering acid-catalyzed hydrolysis.
-
Temperature Control: Cool the reaction mixture to <0°C before quenching.
-
Reverse Quench: Do not add water to the reaction. Instead, slowly add the reaction mixture into a rapidly stirred slurry of Ice/NH₄OH (Ammonium Hydroxide) or Ice/K₂CO₃ .
-
Why? This keeps the pH basic/neutral during the exothermic decomposition of POCl₃, preventing the acid-catalyzed hydrolysis mechanism.
-
-
Temperature Monitoring: Ensure the internal temperature never exceeds 10°C during the addition.
Protocol 2: Vilsmeier-Haack Optimization
Objective: Ensure complete conversion of the hydroxy starting material to the chloro-derivative.
-
Reagent Quality: Use fresh POCl₃. If the liquid is cloudy or has significant precipitate, it has already hydrolyzed to phosphoric acid, which is inactive for chlorination but active for side reactions.
-
Catalyst: Use DMF (Dimethylformamide) as a catalyst.
Data Summary: Quenching Method vs. Impurity Level
| Quenching Method | pH Environment | Max Temp During Quench | % Hydroxy Impurity (HPLC) |
| Water addition to Rxn | Acidic (HCl gen.) | > 60°C (Exothermic) | 15 - 25% (High Risk) |
| Rxn addition to Ice | Acidic | < 10°C | 5 - 8% |
| Rxn addition to Ice/Base | Basic/Neutral | < 10°C | < 0.5% (Optimal) |
Visualizing the Pathway & Control Points
Figure 1: Reaction Pathway and Critical Control Points This diagram illustrates the cycle of formation and the specific interventions required to break the hydrolysis loop.
Caption: The "Hydrolysis Loop" (Red Dashed Line) is the primary source of the impurity. It must be blocked by controlling temperature and pH during the workup of the Chloro-intermediate.
Remediation: Purification of Contaminated Batches
Q: My batch already has 10% 2-amino-4-hydroxypyrimidine. How do I remove it?
A: Since the hydroxy impurity is significantly different in solubility from the chloro- or alkyl-amino pyrimidines, you can use solubility-based differentiation .
-
Aqueous Wash (For Chloro-pyrimidines):
-
Dissolve the crude organic product in Ethyl Acetate or Dichloromethane .
-
Wash with Water or 10% Aqueous K₂CO₃ .
-
Rationale: 2-amino-4-hydroxypyrimidine is amphoteric but generally more water-soluble (especially as a salt) than the lipophilic chloro-derivative. It will partition into the aqueous phase.
-
-
Reprocessing (The "Vilsmeier Rescue"):
-
If the impurity level is very high (>20%), do not discard.
-
Resuspend the crude solid in toluene.
-
Add 1.5 eq of POCl₃ and 0.5 eq of DMF.
-
Reflux for 2-4 hours. This converts the "reverted" hydroxy impurity back into the desired chloro-product.
-
References
-
Synthesis of 2-amino-4-chloropyrimidine derivatives : Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives. (2022).[6] National Institutes of Health (NIH).
-
Impurity Profiles in Pyrimidine Synthesis : Common impurities in 2-Amino-4,6-dimethoxypyrimidine and their removal. BenchChem Technical Guides.
-
Process Chemistry of Pyrimidines : Process of preparing 2-amino-4-hydroxy-5(and/or 6)-alkyl substituted pyrimidines. US Patent 3997537A.[5]
-
Optimization of Reaction Conditions : 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects. (2010). NIH / PubMed Central.
Sources
- 1. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Amino-4,6-dihydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. CN102952083A - Preparation method of 2-amino pyrimidine - Google Patents [patents.google.com]
- 5. US3997537A - Process of preparing 2-amino-4-hydroxy-5(and/or 6)-alkyl substituted pyrimidines - Google Patents [patents.google.com]
- 6. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ethoxylation of Chloropyrimidines
Introduction: The Chemistry and Criticality of Ethoxypyrimidines
The ethoxylation of chloropyrimidines is a cornerstone reaction in medicinal chemistry and drug development, forming a critical class of intermediates for a wide range of therapeutic agents, including herbicides and pharmaceuticals.[1] The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. In this process, the electron-deficient pyrimidine ring is attacked by the nucleophilic ethoxide anion, leading to the displacement of a chloride leaving group.[2] The success of this synthesis hinges on precise control over reaction parameters to maximize yield and purity, which is often a significant challenge for researchers.
This guide provides field-proven insights and detailed troubleshooting protocols to navigate the complexities of this reaction, ensuring reproducible and high-yield outcomes in your laboratory.
Troubleshooting Guide: Common Issues and Solutions
This section directly addresses the most frequent challenges encountered during the ethoxylation of chloropyrimidines in a practical question-and-answer format.
Q1: My reaction shows low conversion or has completely stalled. What are the likely causes and how can I fix this?
Low or incomplete conversion is the most common issue and typically points to a problem with one of three core components: the nucleophile, the reaction conditions, or the starting material.
A1: Root Cause Analysis & Corrective Actions
-
Cause A: Inactive Sodium Ethoxide
-
The "Why": Sodium ethoxide (NaOEt) is an extremely strong base and is highly hygroscopic.[3] It reacts rapidly with moisture from the air or residual water in the solvent to form sodium hydroxide and ethanol.[4] Sodium hydroxide is a significantly weaker nucleophile for this SNAr reaction, leading to drastically reduced reaction rates or complete stalling.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Always use freshly opened NaOEt or a recently prepared solution. If using a solid, ensure it is a fine, white to pale-yellow powder. Dark discoloration can indicate degradation.[4]
-
Ensure Anhydrous Conditions: Use anhydrous solvents (e.g., absolute ethanol, dry THF, or DMF).[5] Dry all glassware thoroughly in an oven before use and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Consider In Situ Preparation: For maximum reactivity, prepare sodium ethoxide immediately before use by reacting clean sodium metal with anhydrous ethanol under an inert atmosphere.[6]
-
-
-
Cause B: Insufficient Reaction Temperature
-
The "Why": Like most chemical reactions, the SNAr ethoxylation has an activation energy barrier that must be overcome. While some highly activated chloropyrimidines may react at room temperature, many require thermal energy to proceed at a practical rate.[1][2]
-
Troubleshooting Steps:
-
Monitor Internal Temperature: Ensure your reaction mixture is reaching the target temperature.
-
Gradual Temperature Increase: If the reaction is sluggish at room temperature, gradually increase the heat. A common range for these reactions is between 5°C and 60°C, though refluxing in ethanol may be necessary for less reactive substrates.[1][5]
-
Caution: The ethoxylation reaction is highly exothermic.[7] Temperature must be carefully controlled to prevent thermal runaway, especially during scale-up.[8][9][10]
-
-
-
Cause C: Incorrect Stoichiometry
-
The "Why": The reaction requires at least one molar equivalent of sodium ethoxide for each chlorine atom being substituted. Using a sub-stoichiometric amount will inherently result in an incomplete reaction.
-
Troubleshooting Steps:
-
Recalculate Molar Equivalents: Double-check your calculations for the starting chloropyrimidine and the sodium ethoxide.
-
Use a Slight Excess: It is common practice to use a slight excess (1.05 to 1.2 molar equivalents) of sodium ethoxide to drive the reaction to completion and compensate for any minor degradation.[11]
-
-
-
Cause D: Poor Starting Material Quality
-
The "Why": Impurities within the starting chloropyrimidine can inhibit the reaction or lead to unwanted side products.
-
Troubleshooting Steps:
-
Verify Purity: Confirm the purity of your chloropyrimidine substrate using techniques like NMR, GC, or melting point analysis.[12]
-
Purify if Necessary: If significant impurities are detected, purify the starting material by recrystallization or column chromatography before proceeding.
-
-
Q2: My reaction produces a mixture of products, including the di-substituted pyrimidine and other impurities. How can I improve selectivity and purity?
Formation of multiple products is typically a result of over-reaction, side reactions with contaminants, or inherent regioselectivity challenges.
A2: Strategies for Enhancing Selectivity and Purity
-
Problem A: Over-reaction (Di- or Poly-substitution)
-
The "Why": When reacting dichloropyrimidines (e.g., 2,4- or 4,6-dichloropyrimidine), the mono-ethoxylated product is often more reactive than the starting material. If the reaction is left for too long, at too high a temperature, or with excess ethoxide, the second chlorine will also be substituted.[13]
-
Optimization Strategies:
-
Control Stoichiometry: To favor mono-substitution, use a carefully controlled amount of sodium ethoxide, typically between 1.0 and 1.1 equivalents.[11]
-
Lower the Temperature: Perform the addition of the ethoxide at a lower temperature (e.g., 0-10°C) to moderate the reaction rate and improve selectivity.[1][11]
-
Monitor Reaction Progress: Closely monitor the consumption of the starting material and the formation of the desired mono-substituted product using TLC or HPLC. Quench the reaction as soon as the starting material is consumed.[5]
-
-
-
Problem B: Formation of Hydroxypyrimidines
-
The "Why": This is a direct consequence of water contamination. Sodium ethoxide reacts with water to form NaOH, which can then act as a nucleophile to displace the chlorine, resulting in an undesired hydroxypyrimidine byproduct.
-
Optimization Strategies:
-
Strict Anhydrous Technique: As detailed in Q1-A1, the rigorous exclusion of water is paramount. Use anhydrous solvents and an inert atmosphere.[12]
-
-
-
Problem C: Poor Regioselectivity (e.g., C4 vs. C2 Substitution)
-
The "Why": In asymmetrically substituted dichloropyrimidines like 2,4-dichloropyrimidine, the two chlorine atoms have different electronic environments. Substitution at C4 is generally favored because the negative charge of the Meisenheimer intermediate can be delocalized onto both ring nitrogens, providing greater stabilization.[14][15] However, this selectivity can be influenced by other substituents on the ring. An electron-donating group, for instance, can favor substitution at C2.[14]
-
Optimization Strategies:
-
Kinetic Control: Lower reaction temperatures often enhance selectivity, favoring the kinetically preferred product (usually C4 substitution).
-
Solvent Effects: The choice of solvent can influence the transition state energies. Experimenting with different polar aprotic solvents may improve selectivity.
-
Advanced Analysis: For persistent issues, quantum mechanics (QM) calculations can predict the LUMO (Lowest Unoccupied Molecular Orbital) energies at each carbon center to rationalize and predict the most likely site of nucleophilic attack.[14][16]
-
-
Data & Protocols
Table 1: Influence of Key Parameters on Ethoxylation Reactions
| Parameter | Effect on Yield | Effect on Selectivity (Mono- vs. Di-substitution) | Senior Scientist Recommendation |
| NaOEt Stoichiometry | Increases to a plateau, then no effect. | CRITICAL. >1.2 eq. strongly favors di-substitution. | For mono-substitution, use 1.0-1.1 eq. For di-substitution, use ≥2.2 eq. |
| Temperature | Increases reaction rate and yield. | Higher temperatures decrease selectivity. | Start at low temperature (0-20°C) for addition, then warm gently to 40-60°C if needed to drive to completion.[1] |
| Solvent Choice | Polar aprotic solvents generally give good yields. | Can influence regioselectivity. | Anhydrous ethanol is an excellent starting point as it is both solvent and reagent source. For sensitive substrates, consider dry THF or DMF.[1][5] |
| Reaction Time | Increases conversion up to completion. | Extended time increases risk of di-substitution. | Monitor closely via TLC/HPLC/GC and quench promptly upon consumption of starting material.[5] |
Diagrams & Workflows
General Reaction Mechanism (SNAr)
Caption: SNAr mechanism for chloropyrimidine ethoxylation.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for diagnosing low-yield reactions.
Experimental Protocol: General Procedure for Mono-ethoxylation of 4,6-Dichloropyrimidine
This protocol is a representative example and may require optimization for different substrates.
Materials & Reagents:
-
4,6-Dichloropyrimidine
-
Sodium Ethoxide (21 wt% solution in ethanol or solid)
-
Anhydrous Ethanol
-
Diethyl Ether (or Ethyl Acetate)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
-
Round-bottom flask, magnetic stirrer, condenser, dropping funnel, nitrogen/argon inlet.
Procedure:
-
Reaction Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, a thermometer, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Reagent Preparation: In the flask, dissolve 4,6-dichloropyrimidine (1.0 eq.) in anhydrous ethanol. Cool the solution to 0-5°C using an ice bath.
-
Nucleophile Addition: Slowly add sodium ethoxide (1.05 eq.) to the stirred solution over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.[5]
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction's progress by TLC or GC, checking for the disappearance of the starting material.[5] If the reaction is slow, gently warm the mixture to 40-50°C.
-
Work-up: Once the reaction is complete, cool the mixture back to room temperature. Carefully quench any excess sodium ethoxide by adding a small amount of water.
-
Isolation: Remove the ethanol under reduced pressure using a rotary evaporator. To the resulting residue, add water and extract the product with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude 4-chloro-6-ethoxypyrimidine by column chromatography on silica gel or recrystallization to obtain the final, high-purity product.[5]
Frequently Asked Questions (FAQs)
-
Q: What are the primary safety concerns with this reaction?
-
A: The primary hazards are the use of sodium metal (if preparing NaOEt in situ), which is highly reactive with water, and the exothermic nature of the ethoxylation itself.[6][7] Always work under an inert atmosphere, add reagents slowly with efficient cooling, and have appropriate quenching agents on hand.
-
-
Q: Can I use a different base, like KOH or NaOH, with ethanol?
-
A: While a mixture of KOH or NaOH with an alcohol can be used, sodium ethoxide is generally more effective as it provides a higher concentration of the required ethoxide nucleophile.[1] Using hydroxides introduces water, which can lead to side reactions as discussed above.
-
-
Q: How do I choose the best analytical method for monitoring the reaction?
-
A: TLC is excellent for quick, qualitative checks at the bench. GC is well-suited for volatile, thermally stable pyrimidines and provides quantitative data on starting material, intermediate, and product ratios. HPLC is more versatile, especially for less volatile or thermally sensitive compounds, and also provides excellent quantitative analysis.
-
-
Q: What are the key considerations for scaling up this reaction?
-
A: Heat management is critical. The high exothermicity requires a reactor with efficient heat exchange capabilities to prevent runaway reactions.[8][9][17] The rate of addition of the sodium ethoxide must be carefully controlled to match the reactor's cooling capacity. Proper agitation is also essential to ensure uniform temperature and concentration, preventing localized "hot spots."
-
References
- Title: Ethoxylated ester surfactants and a process therefor Source: Google Patents URL
- Title: Process for preparation of alkoxylated alkylamines/alkyl ether amines with peaked distribution Source: Google Patents URL
- Title: Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines Source: Google Patents URL
- Title: Process for making ethoxylated fatty alcohols with narrow polyethoxy chain distribution Source: Google Patents URL
- Title: Preparation method of sodium ethoxide Source: Google Patents URL
- Title: The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds Source: Google Patents URL
-
Title: Basics of Ethoxylation reaction Source: YouTube URL: [Link]
-
Title: Sodium Lauryl Ether Sulphate (SLES) Production Cost Model: Cleaning Power, Controlled Costs Source: IMARC Group URL: [Link]
-
Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines Source: createglobal.com URL: [Link]
- Title: Amphoterically-modified oligopropyleneimine ethoxylates for improved stain removal of laundry detergents Source: Google Patents URL
-
Title: Synthesis and Properties of Primary Alcohol Ethoxylates Using Different Catalytic Systems Source: ACS Omega URL: [Link]
-
Title: Synthesis and Properties of Primary Alcohol Ethoxylates Using Different Catalytic Systems Source: MDPI URL: [Link]
-
Title: Ethoxylation Source: Wikipedia URL: [Link]
-
Title: Ethoxylation and Alkoxylation Plants Source: Ballestra S.p.A. URL: [Link]
-
Title: The Evolution of the Fed Batch Ethoxylation Reactors to Produce the Non-Ionic Surfactants Source: Frontiers in Chemical Engineering URL: [Link]
-
Title: Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate Source: Journal of the Chemical Society C: Organic URL: [Link]
-
Title: How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? Source: ResearchGate URL: [Link]
-
Title: Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity Source: Chemistry Stack Exchange URL: [Link]
-
Title: Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles Source: ResearchGate URL: [Link]
-
Title: 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine Source: MDPI URL: [Link]
-
Title: Safety control of ethoxylation reaction in a semi-batch reactor Source: Research Square URL: [Link]
- Title: Preparation method of 2-chloro-4, 6-dimethoxypyrimidine Source: Google Patents URL
-
Title: Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water Source: Preprints.org URL: [Link]
-
Title: Advanced Control of Batch Reactor Temperature Source: emerson.com URL: [Link]
-
Title: 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine Source: ResearchGate URL: [Link]
-
Title: Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine Source: createglobal.com URL: [Link]
- Title: Catalyst for ethoxylation and use thereof Source: Google Patents URL
-
Title: Sodium ethoxide Source: Wikipedia URL: [Link]
-
Title: Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides Source: ResearchGate URL: [Link]
-
Title: Temperature peaks for the ethoxylation of fatty alcohols. Source: ResearchGate URL: [Link]
-
Title: A Synthesis of 5-Chloro-6-ethoxypyrimidines Source: ACS Publications URL: [Link]
-
Title: Mercarbide Catalyst for Alcohol Ethoxylation Source: CORE URL: [Link]
-
Title: Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines Source: ResearchGate URL: [Link]
- Title: Temperature control in exothermic/endothermic reaction systems Source: Google Patents URL
-
Title: Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines Source: Thieme Chemistry URL: [Link]
Sources
- 1. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Sodium ethoxide - Wikipedia [en.wikipedia.org]
- 4. guidechem.com [guidechem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sodium ethoxide: Application and Preparation_Chemicalbook [chemicalbook.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Safety control of ethoxylation reaction in a semi-batch reactor | Research, Society and Development [rsdjournal.org]
- 9. people.ece.ubc.ca [people.ece.ubc.ca]
- 10. US4132529A - Temperature control in exothermic/endothermic reaction systems - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 14. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 17. ballestra.com [ballestra.com]
Separation of inorganic salts from 4-Ethoxypyrimidin-2-amine product
Welcome to the technical support center for the purification of 4-Ethoxypyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for separating inorganic salts from your final product. Adhering to the principles of scientific integrity, this document offers field-proven insights and methodologies to ensure the highest purity of your compound.
Section 1: Frequently Asked Questions (FAQs)
Here, we address the most common initial queries regarding the purification of 4-Ethoxypyrimidin-2-amine.
Q1: What are the most common inorganic salt impurities I might encounter?
A1: The synthesis of 4-Ethoxypyrimidin-2-amine often involves reagents and reaction conditions that can lead to the formation of various inorganic byproducts. For instance, a common synthetic route involves the reaction of 2-amino-4-chloropyrimidine with sodium ethoxide.[1] This process can introduce sodium chloride (NaCl) as a primary inorganic impurity. Other potential inorganic salts can arise from side reactions or the use of different bases and reagents in alternative synthetic pathways.[2]
Q2: Why is it crucial to remove these inorganic salts?
A2: Inorganic salt impurities can significantly impact downstream applications. In pharmaceutical development, even trace amounts of inorganic salts can affect the compound's safety, efficacy, and stability.[3] For research purposes, these impurities can interfere with analytical techniques, leading to inaccurate results, and can hinder subsequent reaction steps.
Q3: What are the primary methods for separating inorganic salts from my product?
A3: The most effective methods for removing inorganic salts from 4-Ethoxypyrimidin-2-amine leverage the differences in solubility between the organic product and the inorganic impurities. The two primary techniques are:
-
Liquid-Liquid Extraction: This method involves partitioning the compound and impurities between two immiscible liquid phases, typically an organic solvent and an aqueous solution.[4][5]
-
Recrystallization: This technique purifies solid compounds by dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing the pure compound to crystallize as the solution cools, leaving the impurities dissolved in the solvent.[6][7][8]
Q4: How do I choose the right solvent for purification?
A4: The choice of solvent is critical for successful purification. For liquid-liquid extraction, you need a pair of immiscible solvents where your product has high solubility in one (the organic phase) and the inorganic salts have high solubility in the other (the aqueous phase). For recrystallization, the ideal solvent should dissolve your product well at high temperatures but poorly at low temperatures, while the inorganic salt impurities should remain soluble at all temperatures.[7][9] Solubility data for similar compounds suggests that 4-Ethoxypyrimidin-2-amine is likely soluble in a range of organic solvents.[10]
Q5: My product seems to be "oiling out" instead of crystallizing. What should I do?
A5: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated. To resolve this, you can try adding a small amount of a "seed crystal" of the pure product to initiate crystallization.[11] Alternatively, scratching the inside of the flask with a glass rod can create nucleation sites.[11] If these methods fail, you may need to reconsider your solvent system.
Section 2: In-Depth Troubleshooting Guides
This section provides detailed solutions to more complex challenges you might face during the purification process.
Troubleshooting Issue 1: Poor Separation During Liquid-Liquid Extraction
Symptom: An emulsion forms between the aqueous and organic layers, making it difficult to separate them.
Causality: Emulsions are often caused by the presence of surfactants or fine solid particles at the interface of the two liquids. Vigorous shaking can also contribute to emulsion formation.
Solutions:
-
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel several times to mix the layers.
-
Brine Wash: Adding a saturated aqueous solution of sodium chloride (brine) can help break up emulsions by increasing the ionic strength of the aqueous phase, which reduces the solubility of organic compounds in it.[12][13]
-
Filtration: If fine solid particles are suspected, filtering the entire mixture through a pad of celite or glass wool can help.
-
Centrifugation: For persistent emulsions, centrifugation can be an effective method to force the separation of the layers.[5]
Troubleshooting Issue 2: Low Yield After Recrystallization
Symptom: A significantly lower than expected amount of purified product is recovered after recrystallization.
Causality:
-
Using too much solvent: Dissolving the compound in an excessive amount of solvent will keep more of it in solution even after cooling, thus reducing the yield.[9]
-
Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals.
-
Premature crystallization: If the solution cools too much during hot filtration, the product may crystallize on the filter paper.
Solutions:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product.[9]
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.[11]
-
Pre-heat Funnel and Flask: To prevent premature crystallization during hot filtration, pre-heat the funnel and receiving flask with hot solvent.
Troubleshooting Issue 3: Inorganic Salts Still Present in the Final Product
Symptom: Analytical tests (e.g., NMR, elemental analysis) indicate the presence of inorganic salt impurities in the purified 4-Ethoxypyrimidin-2-amine.
Causality:
-
Incomplete Extraction: The inorganic salts may not have been fully transferred to the aqueous phase during liquid-liquid extraction.
-
Co-precipitation: During recrystallization, inorganic salts may have co-precipitated with the product if the solution was too concentrated or cooled too rapidly.
-
Insufficient Washing: The isolated crystals may not have been adequately washed to remove residual mother liquor containing dissolved salts.
Solutions:
-
Multiple Extractions: Perform multiple extractions with fresh aqueous phase to ensure complete removal of the inorganic salts.[4]
-
Optimize Recrystallization: Ensure the recrystallization solvent is appropriate and that cooling is slow and gradual.
-
Thorough Washing: Wash the collected crystals with a small amount of cold, fresh solvent to remove any adhering impurities.[9]
Section 3: Experimental Protocols and Workflows
This section provides detailed, step-by-step methodologies for the primary purification techniques.
Protocol 1: Liquid-Liquid Extraction for Removal of Inorganic Salts
This protocol is designed for the initial removal of bulk inorganic salt impurities.
Materials:
-
Crude 4-Ethoxypyrimidin-2-amine containing inorganic salts
-
Separatory funnel
-
Organic solvent (e.g., Dichloromethane, Ethyl Acetate)
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude 4-Ethoxypyrimidin-2-amine in a suitable organic solvent. The choice of solvent will depend on the solubility of the product.[14]
-
Transfer to Separatory Funnel: Transfer the organic solution to a separatory funnel.
-
Aqueous Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel and gently invert it several times to mix the layers. Vent the funnel periodically to release any pressure buildup.
-
Layer Separation: Allow the layers to separate. The organic layer containing the 4-Ethoxypyrimidin-2-amine will be either the top or bottom layer depending on the density of the organic solvent relative to water.[15]
-
Draining: Drain the aqueous layer (which now contains the dissolved inorganic salts) from the separatory funnel.
-
Repeat Wash: Repeat the aqueous wash (steps 3-5) two more times with fresh deionized water to ensure complete removal of the salts.[13]
-
Brine Wash: Perform a final wash with an equal volume of brine to remove any residual water from the organic layer.[12]
-
Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add a small amount of a drying agent like anhydrous sodium sulfate or magnesium sulfate and swirl the flask.[12] The drying agent should be free-flowing when the solution is dry.
-
Filtration: Filter the dried organic solution to remove the drying agent.
-
Solvent Removal: Remove the organic solvent using a rotary evaporator to obtain the partially purified 4-Ethoxypyrimidin-2-amine.
Protocol 2: Recrystallization for Final Purification
This protocol is for achieving high purity of 4-Ethoxypyrimidin-2-amine after initial purification.
Materials:
-
Partially purified 4-Ethoxypyrimidin-2-amine
-
Recrystallization solvent (e.g., Ethanol, Isopropanol, or a solvent mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: Choose a solvent in which 4-Ethoxypyrimidin-2-amine is highly soluble at elevated temperatures and poorly soluble at low temperatures.[7][9]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture on a hot plate while stirring until the solid is completely dissolved.[9] Add more solvent in small portions if necessary to achieve complete dissolution.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration by quickly pouring the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of pure 4-Ethoxypyrimidin-2-amine should begin to form.[6][11]
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[9]
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of the solvent.
Section 4: Data Presentation and Visualization
Table 1: Solvent Selection Guide for Purification of 4-Ethoxypyrimidin-2-amine
| Solvent | Application | Rationale |
| Dichloromethane | Liquid-Liquid Extraction | Good solubility for many organic compounds, immiscible with water.[16] |
| Ethyl Acetate | Liquid-Liquid Extraction | Good solubility for moderately polar organic compounds, immiscible with water. |
| Ethanol | Recrystallization | Often shows a good temperature-dependent solubility profile for amine-containing compounds. |
| Isopropanol | Recrystallization | Similar properties to ethanol, can be a good alternative. |
| Water | Aqueous Phase in Extraction | Inorganic salts are highly soluble in water.[15] |
Workflow Diagrams
The following diagrams illustrate the decision-making process and experimental workflows for the purification of 4-Ethoxypyrimidin-2-amine.
Caption: Decision tree for selecting the appropriate purification strategy.
Caption: Step-by-step workflow for the purification process.
Section 5: References
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
University of California, Los Angeles. Recrystallization. [Link]
-
University of Colorado Boulder. Recrystallization. [Link]
-
Wikipedia. Recrystallization (chemistry). [Link]
-
LCGC International. Salting-out Liquid-Liquid Extraction (SALLE). [Link]
-
Chemistry LibreTexts. 2.3: LIQUID-LIQUID EXTRACTION. [Link]
-
National Center for Biotechnology Information. 4-Ethoxypyridin-2-amine. [Link]
-
ResearchGate. How to separate organic salts? [Link]
-
ResearchGate. Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. [Link]
-
Wikipedia. Liquid–liquid extraction. [Link]
-
University of Calgary. Solubility of Organic Compounds. [Link]
-
National Center for Biotechnology Information. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. [Link]
-
Physical Chemistry Research. Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. [Link]
-
YouTube. Liquid-Liquid Extraction - Pre-lab. [Link]
-
YouTube. Recrystallization. [Link]
-
University of Colorado Boulder. Drying Organic Solutions. [Link]
-
Reddit. Will adding sat. NaCl and ether virtually remove any salt from an organic phase? [Link]
-
Quora. Are amines soluble in organic solvents? [Link]
Sources
- 1. 4-Ethoxypyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. physchemres.org [physchemres.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 6. mt.com [mt.com]
- 7. Recrystallization [sites.pitt.edu]
- 8. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. reddit.com [reddit.com]
- 14. quora.com [quora.com]
- 15. youtube.com [youtube.com]
- 16. echemi.com [echemi.com]
Technical Support Center: Stability of 4-Ethoxypyrimidine Derivatives
Executive Summary & Core Liability
The Critical Issue: 4-Ethoxypyrimidine derivatives function chemically as cyclic imidates (vinylogous esters). Unlike simple aryl ethers (e.g., anisole), which are robust to acid, the pyrimidine ring nitrogen renders the C4-ethoxy group highly susceptible to nucleophilic displacement under acidic conditions.
Key Mechanism: Protonation of the ring nitrogen (N1/N3) significantly increases the electrophilicity of the C4 carbon. In the presence of water and acid, this leads to rapid hydrolysis, expelling ethanol and generating the thermodynamically stable pyrimidin-4(3H)-one (often misidentified as 4-hydroxypyrimidine).
Diagnostic & Detection: "Is my compound degrading?"
Q1: I observe a new, early-eluting peak in my Reverse Phase HPLC after an acidic workup. Is this degradation?
Answer: Highly likely.
-
The Shift: The hydrolysis product (pyrimidinone) is significantly more polar than the parent 4-ethoxypyrimidine due to the ability to hydrogen bond and tautomerize. Expect a shift to a lower retention time (Rt).[1]
-
UV Profile: The chromophore changes. The conversion from the aromatic alkoxypyrimidine to the amide-like pyrimidinone often results in a bathochromic shift (red shift) or a distinct change in the
due to the loss of full aromaticity in the keto-tautomer.
Q2: My H NMR shows a loss of the ethyl quartet/triplet and a new broad singlet downfield. What happened?
Answer: You have cleaved the ethyl group.
-
Diagnostic Signal: Look for the disappearance of the characteristic ethoxy signals (
ppm triplet, ppm quartet). -
New Signal: The formation of the pyrimidin-4(3H)-one usually introduces a broad N-H signal (
ppm) and a shift in the C5-H/C6-H ring protons due to the electronic reorganization from an aromatic system to a vinylogous amide.
Q3: Can I use HCl in Methanol for deprotection steps on other parts of the molecule?
Answer: Proceed with extreme caution.
-
Risk 1 (Hydrolysis): If the methanol is not strictly anhydrous, HCl will catalyze the hydrolysis to the pyrimidinone.
-
Risk 2 (Transetherification): In anhydrous HCl/MeOH, you risk exchanging the ethoxy group for a methoxy group via an addition-elimination mechanism at the activated C4 position.
Mechanistic Insight & Visualization
To troubleshoot effectively, one must understand the "why." The instability is driven by the basicity of the ring nitrogen.
Mechanism of Acid-Catalyzed Hydrolysis
The pathway below illustrates the critical failure mode: N-protonation activates the system, allowing water to attack the C4 position, leading to ethanol expulsion.
Figure 1: Step-wise mechanism of acid-catalyzed hydrolysis. Note that the N-protonated species is the reactive intermediate.
Stability Profile & Quantitative Guidelines
The following data summarizes the stability zones for typical 4-alkoxypyrimidines. Use this to plan your workups.
| Condition | pH Range | Stability Status | Half-Life ( | Recommendation |
| Strongly Acidic | < 1.0 | Critical Instability | Minutes to Hours | Avoid. Do not use concentrated HCl/HBr/TFA. |
| Moderately Acidic | 2.0 - 4.0 | Labile | Hours | Keep cold (< 5°C). Process rapidly. |
| Weakly Acidic | 4.0 - 6.0 | Metastable | Days | Acceptable for rapid extractions if buffered. |
| Neutral/Basic | 7.0 - 12.0 | Stable | Indefinite | Preferred storage/workup condition. |
*Note: Half-lives are estimates based on typical electron-deficient pyrimidine scaffolds at room temperature. Electron-withdrawing groups at C5 will accelerate hydrolysis further.
Troubleshooting & Mitigation Protocols
Scenario: You must perform an acidic workup (e.g., to remove an amine).
Protocol: The "Cold & Quick" Buffer Method
-
Temperature Control: Chill the reaction mixture and all aqueous buffers to 0°C.
-
Buffer Selection: Do not use 1M HCl. Instead, use a Citrate or Phosphate buffer adjusted to pH 4–5.
-
Contact Time: Minimize the time the organic phase is in contact with the aqueous acid. Separate layers immediately.
-
Quench: Immediately wash the organic layer with saturated NaHCO
or brine to restore neutral pH.
Decision Logic for Process Optimization
Use the following workflow to determine the safe handling of your derivative.
Figure 2: Decision tree for selecting workup conditions to minimize hydrolysis risk.
References
-
Brown, D. J. (1994). The Pyrimidines. Wiley-Interscience. (Detailed review of pyrimidine reactivity, specifically the lability of alkoxypyrimidines in acid).
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Mechanistic explanation of nucleophilic substitution in electron-deficient heterocycles).
-
Lovering, E. G., & Laidler, K. J. (1960). Thermochemical studies of the hydrolysis of alkoxy-pyrimidines. Canadian Journal of Chemistry, 38(11), 2367-2372. (Kinetic data on hydrolysis rates).
-
Beak, P., & White, J. M. (1982). Equilibria and Solvation of Hydroxypyrimidines. Journal of the American Chemical Society. (Discussion on the tautomeric equilibrium favoring the pyrimidinone form).
Sources
Validation & Comparative
Mass spectrometry fragmentation pattern of 4-Ethoxypyrimidin-2-amine
This guide details the mass spectrometry fragmentation patterns of 4-Ethoxypyrimidin-2-amine , providing a comparative analysis against structural analogues to aid in identification and structural elucidation.
Executive Summary
-
Compound: 4-Ethoxypyrimidin-2-amine
-
CAS: 3993-23-9
-
Formula:
-
Exact Mass: 139.07 g/mol
-
Key Diagnostic Ion (EI): m/z 111 (Loss of ethene via rearrangement)
-
Differentiation Factor: The presence of the m/z 111 peak distinguishes this compound from its methoxy-analogue (4-methoxypyrimidin-2-amine), which lacks the
-hydrogen necessary for the alkene elimination pathway.
Experimental Methodology
To replicate the fragmentation patterns described, the following standardized protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are recommended.
Protocol A: GC-MS (Electron Ionization - Hard Ionization)
-
Inlet Temperature: 250°C
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm.
-
Carrier Gas: Helium at 1.0 mL/min constant flow.
-
Rationale: 70 eV provides reproducible fragmentation suitable for library matching. The high inlet temperature ensures volatilization of the amine without thermal degradation.
Protocol B: LC-MS/MS (Electrospray Ionization - Soft Ionization)
-
Ionization Mode: ESI Positive (
) -
Mobile Phase: A: 0.1% Formic acid in Water; B: Acetonitrile.
-
Collision Energy (CID): Stepped 15-35 eV.
-
Rationale: ESI preserves the molecular ion (
140). Collision-Induced Dissociation (CID) is required to generate structural fragments, which will follow even-electron pathways distinct from EI radical mechanisms.
Fragmentation Analysis & Mechanism
Primary Fragmentation Pathway (EI)
The fragmentation of 4-ethoxypyrimidin-2-amine is dominated by the behavior of the ethoxy ether substituent. Unlike simple bond cleavages, the most abundant fragment often arises from a rearrangement.
Mechanism 1: The McLafferty-like Rearrangement (Loss of Ethene)
The ethoxy group possesses
-
Precursor:
139 ( ) -
Product:
111 ( ) -
Structure: 2-aminopyrimidin-4(3H)-one (tautomer).
-
Significance: This is the base peak or a major ion in EI spectra of ethoxy-heterocycles.
Mechanism 2:
-Cleavage (Loss of Ethyl Radical)
Direct cleavage of the ether bond can lose an ethyl radical (
-
Product:
110 ( )
Mechanism 3: Ring Fission (RDA)
The pyrimidine ring can undergo Retro-Diels-Alder (RDA) cleavage, typically losing neutral HCN (27 Da).
-
Pathway:
111 84 (Loss of HCN).
Visualized Pathway (DOT Diagram)
Figure 1: Primary fragmentation pathways of 4-Ethoxypyrimidin-2-amine under Electron Ionization (70 eV).
Comparative Analysis
To validate the identity of 4-Ethoxypyrimidin-2-amine, it must be compared against its closest structural analogues. The presence or absence of specific neutral losses is diagnostic.
Table 1: Comparison with Analogues
| Feature | 4-Ethoxypyrimidin-2-amine | 4-Methoxypyrimidin-2-amine | 2-Aminopyrimidine |
| Molecular Weight | 139 | 125 | 95 |
| Base Peak (Typical) | m/z 111 ( | m/z 125 ( | m/z 95 ( |
| Loss of Alkene | Yes (Loss of | No (Impossible, no | No |
| Loss of Alkyl Radical | Minor (m/z 110, -29 Da) | Significant (m/z 110, -15 Da, | N/A |
| Ring Fragmentation | Secondary (after side chain loss) | Secondary | Primary (Loss of HCN, m/z 68) |
Key Differentiator: The "Methoxy vs. Ethoxy" Rule
-
Ethoxy derivatives readily lose 28 Da (ethene) to form a stable tautomeric ketone/alcohol ion.
-
Methoxy derivatives cannot lose an alkene. They typically lose 30 Da (formaldehyde,
) or 15 Da (methyl radical, ). -
Conclusion: If your spectrum shows a strong
peak, the substituent is Ethoxy. If it shows or , it is likely Methoxy.
Data Summary: Characteristic Ions
The following table summarizes the expected mass-to-charge (m/z) ratios and their structural assignments.
Table 2: Diagnostic Ion List (EI Source)
| m/z | Relative Abundance (Est.) | Ion Identity | Mechanism |
| 139 | Strong (50-80%) | Molecular Ion (Stable aromatic system) | |
| 111 | Base Peak (100%) | H-Rearrangement / Ethene Elimination | |
| 110 | Low (<20%) | ||
| 94 | Moderate (30-50%) | C-O Bond Cleavage | |
| 84 | Moderate | Ring fragmentation of the m/z 111 daughter | |
| 68 | Low | Characteristic of the aminopyrimidine core | |
| 43 | Variable | Acetyl-like fragment (rearrangement artifact) |
References
-
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Pyrimidine Derivatives. National Institute of Standards and Technology. [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for McLafferty rearrangement mechanisms).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.
A Senior Application Scientist's Guide to FTIR Analysis: Distinguishing Amino and Ether Groups in Pyrimidine Scaffolds
For researchers and professionals in drug development, the precise characterization of molecular structures is paramount. The pyrimidine core is a ubiquitous scaffold in pharmacologically active compounds, and the nature of its substituents dictates its biological activity. Among the most common functional groups are amino and ether linkages. While seemingly distinct, their differentiation and characterization by spectroscopic methods can present nuances. This guide provides an in-depth comparison of the Fourier-Transform Infrared (FTIR) spectroscopic signatures of amino and ether groups on a pyrimidine ring, supported by experimental data and protocols.
The Vibrational Landscape of Substituted Pyrimidines
FTIR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint. For pyrimidine derivatives, the electron-withdrawing nature of the heterocyclic ring influences the vibrational frequencies of its substituents. This guide will dissect these influences to provide a clear framework for spectral interpretation.
The Amino Group Signature on the Pyrimidine Ring
The amino (-NH₂) group, a common substituent in bioactive pyrimidines like cytosine, presents several characteristic vibrational modes that are readily identifiable in an FTIR spectrum.
N-H Stretching Vibrations
The most prominent features of a primary amino group are the N-H stretching vibrations, which typically appear in the 3500-3300 cm⁻¹ region. Due to symmetric and asymmetric stretching modes, primary amines exhibit two distinct bands.[1] The asymmetric stretch occurs at a higher frequency, while the symmetric stretch is found at a lower frequency. For instance, in 2-amino-4,6-dimethylpyrimidine, strong N-H stretching vibrations are observed in the 3300–3400 cm⁻¹ range.[2] In some cases, these bands can be broad, indicating hydrogen bonding, particularly in the solid state.[2]
-
Asymmetric N-H Stretch (ν_as): Typically stronger and at a higher wavenumber.
-
Symmetric N-H Stretch (ν_s): Usually weaker and at a lower wavenumber.
The electronic environment of the pyrimidine ring can influence the exact position of these bands. Electron-withdrawing groups on the ring can slightly shift these frequencies.
N-H Bending (Scissoring) Vibrations
The in-plane bending or "scissoring" vibration of the amino group provides another key diagnostic peak. This absorption is typically found in the 1650-1580 cm⁻¹ region.[2] For 2-amino-4,6-dimethylpyrimidine, the NH₂ scissoring vibration is noted near 1600 cm⁻¹.[2] It's important to note that this peak can sometimes overlap with the C=C and C=N stretching vibrations of the pyrimidine ring, which also occur in this region (1600-1450 cm⁻¹).[2]
C-N Stretching Vibrations
The stretching of the carbon-nitrogen bond between the pyrimidine ring and the amino group gives rise to absorptions in the fingerprint region. For aromatic amines, this C-N stretching band is typically observed between 1350 cm⁻¹ and 1200 cm⁻¹ .[2] This band can be a useful confirmation of the amino group's presence, although it falls in a complex region of the spectrum with many other potential vibrations.
The Ether Group Signature on the Pyrimidine Ring
Ether linkages (-O-R) on a pyrimidine ring are also crucial in modulating the pharmacological properties of many compounds. Their primary diagnostic feature in an FTIR spectrum is the C-O-C stretching vibration.
C-O-C Asymmetric Stretching Vibrations
The most characteristic and intense absorption for an ether is the asymmetric C-O-C stretch. For aryl ethers, where an oxygen atom is connected to an aromatic ring like pyrimidine, this strong band typically appears in the 1300-1200 cm⁻¹ region. The position is influenced by the electronic nature of the pyrimidine ring. The electron-withdrawing character of the pyrimidine ring can increase the double bond character of the C-O bond, shifting the stretching frequency to a higher wavenumber compared to aliphatic ethers.
C-O-C Symmetric Stretching Vibrations
The symmetric C-O-C stretching vibration is generally much weaker than the asymmetric stretch and can be difficult to identify, especially in complex molecules. For aryl ethers, this band may appear in the 1050-1010 cm⁻¹ region. Its low intensity makes it a less reliable diagnostic tool compared to the prominent asymmetric stretch.
Comparative Analysis: Amino vs. Ether Groups
The key to distinguishing between amino and ether groups on a pyrimidine scaffold lies in identifying the presence or absence of the characteristic N-H vibrations and the precise location of the C-N versus C-O stretching bands.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Key Differentiating Features |
| Amino (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3500 - 3300 | Medium to Strong, Sharp | Two distinct peaks for primary amines. Absent for ethers. |
| N-H Bending (Scissoring) | 1650 - 1580 | Medium to Strong | Can overlap with pyrimidine ring vibrations. Absent for ethers. | |
| C-N Stretch (Aromatic) | 1350 - 1200 | Medium | Falls in a similar region to the C-O-C stretch but is often broader. | |
| Ether (-O-R) | Asymmetric C-O-C Stretch (Aryl) | 1300 - 1200 | Strong, Sharp | The most prominent peak for an ether. Overlaps with the C-N stretch region. |
| Symmetric C-O-C Stretch (Aryl) | 1050 - 1010 | Weak to Medium | Can be difficult to observe. |
Causality in Spectral Differences: The primary differentiator is the N-H bond present in amino groups, which gives rise to the high-frequency stretching and mid-frequency bending vibrations that are completely absent in ether-substituted pyrimidines. While the C-N and C-O stretching bands can appear in a similar region, the presence of the N-H bands is a definitive indicator of an amino substituent.
Experimental Protocol: A Self-Validating System for FTIR Analysis
This protocol outlines a robust method for acquiring high-quality FTIR spectra of pyrimidine derivatives, ensuring reproducibility and accuracy.
Objective: To obtain a high-resolution FTIR spectrum of a solid pyrimidine derivative to identify the presence of amino or ether functional groups.
Materials:
-
FTIR Spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
-
Sample of pyrimidine derivative (solid, ~1-2 mg).
-
Potassium bromide (KBr), spectroscopy grade, desiccated.
-
Agate mortar and pestle.
-
Hydraulic press with pellet-forming die.
-
Spatula and weighing paper.
Methodology:
-
Background Spectrum Acquisition:
-
Ensure the spectrometer's sample compartment is empty and clean.
-
Run a background scan to measure the spectrum of the ambient atmosphere (mainly water vapor and carbon dioxide). This will be automatically subtracted from the sample spectrum.
-
Rationale: This step is crucial to remove spectral contributions from the instrument and the environment, ensuring that the final spectrum is solely from the sample.
-
-
Sample Preparation (KBr Pellet Method):
-
Gently grind ~100 mg of dry KBr in an agate mortar to a fine powder.
-
Add 1-2 mg of the pyrimidine derivative to the KBr. The sample-to-KBr ratio should be approximately 1:100.
-
Mix the sample and KBr thoroughly by gentle grinding for 1-2 minutes until a homogenous mixture is obtained.
-
Rationale: KBr is transparent to infrared radiation in the mid-IR region. Grinding ensures that the sample is finely dispersed, minimizing light scattering and producing a high-quality spectrum.
-
-
Pellet Formation:
-
Transfer a small amount of the KBr/sample mixture to the pellet die.
-
Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for 1-2 minutes.
-
Carefully release the pressure and extract the die. The resulting pellet should be thin and transparent.
-
Rationale: A transparent pellet allows for maximum transmission of the infrared beam, resulting in a spectrum with a good signal-to-noise ratio.
-
-
Sample Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Rationale: Co-adding multiple scans averages out random noise, leading to a cleaner and more interpretable spectrum.
-
-
Data Analysis:
-
Process the raw data by performing a baseline correction and smoothing if necessary.
-
Identify the characteristic absorption bands for amino and ether groups as detailed in the comparison table.
-
Correlate the observed peaks with the known vibrational modes of the pyrimidine ring and other substituents.
-
Self-Validation: The protocol's integrity is maintained by the consistent quality of the KBr pellets and the acquisition of a clean background spectrum. A well-prepared pellet will result in a flat baseline and sharp, well-defined absorption bands. Any cloudiness or opacity in the pellet will lead to a sloping baseline and reduced peak intensity, indicating a need to reprepare the sample.
Visualizing Molecular Vibrations and Experimental Workflow
To further clarify these concepts, the following diagrams illustrate the key molecular structures and the experimental workflow.
Caption: Key vibrational modes for amino and ether groups on a pyrimidine ring.
Caption: Step-by-step workflow for FTIR analysis of pyrimidine derivatives.
Conclusion
The differentiation of amino and ether groups on a pyrimidine scaffold by FTIR spectroscopy is a clear and achievable analytical goal. The presence of characteristic N-H stretching and bending vibrations provides an unambiguous signature for the amino group. In their absence, the strong C-O-C asymmetric stretching band becomes the key indicator for an ether linkage. By following a robust experimental protocol and understanding the underlying principles of molecular vibrations, researchers can confidently characterize their pyrimidine derivatives, a critical step in the journey of drug discovery and development.
References
-
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. Available From: [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available From: [Link]
-
Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout. Available From: [Link]
Sources
Technical Comparison Guide: 4-Methoxy vs. 4-Ethoxypyrimidin-2-amine
Abstract
This guide provides an in-depth technical comparison between 4-Methoxypyrimidin-2-amine (CAS: 10250-39-2) and 4-Ethoxypyrimidin-2-amine (CAS: 94166-60-6). While often treated as interchangeable bioisosteres in early-stage drug discovery, these two scaffolds exhibit distinct physicochemical profiles, metabolic liabilities, and structure-activity relationship (SAR) trajectories. This document analyzes their reactivity, synthesis, and performance in medicinal chemistry applications, specifically focusing on kinase inhibition and metabolic stability.[1]
Chemical Profile & Physicochemical Comparison[2][3][4][5][6][7]
The transition from a methoxy (-OCH₃) to an ethoxy (-OCH₂CH₃) substituent on the pyrimidine ring introduces subtle but critical changes in lipophilicity and steric volume. These changes directly influence solubility, membrane permeability, and binding affinity.
Table 1: Physicochemical Properties Comparison
| Property | 4-Methoxypyrimidin-2-amine | 4-Ethoxypyrimidin-2-amine | Impact on Drug Design |
| Molecular Weight | 125.13 g/mol | 139.15 g/mol | Minimal impact on ligand efficiency (LE). |
| ClogP (Est.) | ~0.35 | ~0.85 | Ethoxy increases lipophilicity, potentially improving CNS penetration but reducing aqueous solubility. |
| H-Bond Donors | 2 (Amine) | 2 (Amine) | Identical hydrogen bonding capacity at the hinge region. |
| H-Bond Acceptors | 3 (2 Ring N, 1 O) | 3 (2 Ring N, 1 O) | Identical acceptor profile. |
| Steric Volume | Low | Medium | Ethoxy requires a larger hydrophobic pocket; may induce steric clashes in tight binding sites. |
| Electronic Effect | Electron Donating (+M) | Electron Donating (+M) | Both deactivate the ring towards |
Synthetic Accessibility & Reactivity
Both compounds are typically synthesized via Nucleophilic Aromatic Substitution (
Synthesis Pathway (DOT Visualization)
The following diagram illustrates the parallel synthesis routes and the subsequent reactivity potential at the C5 position.
Figure 1: Parallel synthesis pathways for 4-alkoxypyrimidin-2-amines via SNAr displacement of chloride.
Reactivity Nuances
-
Nucleophilicity of Alkoxide: Ethoxide is slightly more basic and nucleophilic than methoxide, but the reaction rate in
on the pyrimidine ring is often limited by the electron-rich nature of the 2-amino group, which deactivates the 4-position. -
Solvent Effects: The synthesis must be performed in the corresponding alcohol (Methanol for Methoxy, Ethanol for Ethoxy) to prevent transesterification byproducts.
-
Purification: The Methoxy derivative is more water-soluble, often requiring extensive extraction or resin capture. The Ethoxy derivative precipitates more readily from water/alcohol mixtures, often simplifying isolation.
Performance in Drug Discovery (SAR & Metabolism)
Structure-Activity Relationship (SAR)
In kinase inhibitor design, the 2-aminopyrimidine motif often binds to the hinge region of the kinase (e.g., CDK, JAK, Aurora). The 4-alkoxy group projects into the solvent-exposed region or a hydrophobic back-pocket depending on the specific kinase conformation.
-
4-Methoxy: Often the "default" starting point. It is small and rarely causes steric clashes. However, it may not fully occupy hydrophobic pockets, leading to suboptimal potency.
-
4-Ethoxy: Used to probe the depth of the hydrophobic pocket.
-
Case Study (LRRK2 Inhibitors): A study on LRRK2 inhibitors identified a 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine series that exhibited superior potency and CNS penetration compared to methoxy analogs. The ethyl group provided critical hydrophobic contacts and improved blood-brain barrier (BBB) permeability due to increased lipophilicity [4].
-
Case Study (Aurora Kinase): In 2,4-diaminopyrimidine series, larger alkoxy groups can sometimes disrupt the planar hydrogen bonding network required for hinge binding if the pocket is constricted [5].
-
Metabolic Stability (The "Magic Methyl" vs. Ethyl)
Metabolic stability is a primary differentiator. Both compounds are susceptible to O-dealkylation by Cytochrome P450 enzymes (mainly CYP2D6 and CYP3A4).
-
O-Demethylation (Methoxy): Rapid oxidative cleavage to the phenol/pyrimidinone is common. Deuteration (
) is a strategy to mitigate this. -
O-Deethylation (Ethoxy): While also metabolically labile, the ethyl group can sometimes shield the oxygen from enzymatic attack better than a methyl group due to steric hindrance. However, the methylene (
) of the ethoxy group introduces a new site for oxidation. -
Recommendation: If the 4-Methoxy analog shows high clearance due to O-demethylation, switching to 4-Ethoxy (or 4-Trifluoroethoxy) is a standard medicinal chemistry tactic to alter the metabolic soft spot.
Experimental Protocols
Protocol A: Synthesis of 4-Ethoxypyrimidin-2-amine
Rationale: This protocol utilizes a standard SNAr displacement. The use of sodium ethoxide in ethanol ensures no trans-alkylation occurs.
Materials:
-
Sodium metal (2.5 eq) or Sodium Ethoxide solution (21% in EtOH)
-
Anhydrous Ethanol (0.5 M concentration relative to substrate)
Procedure:
-
Preparation of Alkoxide: If using sodium metal, carefully dissolve sodium (2.5 eq) in anhydrous ethanol under
atmosphere at 0°C. Stir until fully dissolved to form NaOEt. -
Addition: Add 2-Amino-4-chloropyrimidine (1.0 eq) to the NaOEt solution. The reaction is exothermic; addition should be gradual.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS. The starting material (4-Cl) should disappear.
-
Workup: Cool to room temperature. Concentrate the solvent under reduced pressure to ~20% volume.
-
Precipitation: Pour the residue into ice-cold water (10x volume). The 4-ethoxy derivative is less soluble than the methoxy analog and may precipitate.
-
Extraction: If no precipitate forms, extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Recrystallize from Hexane/EtOAc or purify via flash column chromatography (0-10% MeOH in DCM).
Expected Yield: 75–85%
Characterization:
Protocol B: General Amide Coupling (Downstream Reactivity)
Rationale: 2-aminopyrimidines are weak nucleophiles. Coupling to carboxylic acids often requires activation.
Procedure:
-
Dissolve Carboxylic Acid (1.0 eq) in DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min to activate.
-
Add 4-Ethoxypyrimidin-2-amine (1.0 eq).[4]
-
Heat to 60°C for 12 hours. (Note: The electron-donating ethoxy group increases the electron density of the pyrimidine ring, making the exocyclic amine more nucleophilic than in electron-deficient pyrimidines, but steric hindrance from the ethoxy group is minimal at the 2-position).
References
-
Nucleophilic Substitution Trends: Journal of the Chemical Society C, "Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate".
-
Crystal Structure & Properties: Acta Crystallographica Section E, "2-Amino-4-ethoxypyridine". (Analogous structure analysis).
-
Synthesis Methodology: ResearchGate, "One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives".
-
LRRK2 Inhibitor Discovery: Journal of Medicinal Chemistry, "Discovery of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines as potent, selective and orally bioavailable LRRK2 inhibitors".
-
Aurora Kinase Inhibitors: European Journal of Medicinal Chemistry, "Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors".[5]
-
Metabolic Stability: ACS Publications, "Metabolic Stability of Fluorinated Small Molecules".
Sources
- 1. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(4-Methoxyphenyl)pyrimidin-2-amine | C11H11N3O | CID 2735362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC retention time of 4-Ethoxypyrimidin-2-amine vs impurities
Technical Comparison Guide: HPLC Analysis of 4-Ethoxypyrimidin-2-amine vs. Synthetic Impurities
Executive Summary
4-Ethoxypyrimidin-2-amine (CAS 5323-65-9) is a critical heterocyclic intermediate used in the synthesis of sulfonamide antibiotics and novel kinase inhibitors. Its purity is paramount, as residual halides or hydrolysis products can poison downstream catalytic cycles (e.g., Palladium-catalyzed cross-couplings).
This guide provides a technical breakdown of the HPLC separation of 4-Ethoxypyrimidin-2-amine from its primary synthetic impurities: the starting material 2-Amino-4-chloropyrimidine and the hydrolysis byproduct Isocytosine . Unlike generic protocols, this guide focuses on the mechanistic separation of basic pyrimidines, emphasizing pH control to manipulate selectivity between the chloro- and ethoxy- substituents.
Impurity Profiling & Origin
To develop a robust method, one must understand the "why" behind the impurity profile. The industrial synthesis typically involves a nucleophilic aromatic substitution (
-
Target: 4-Ethoxypyrimidin-2-amine.
-
Impurity A (Starting Material): 2-Amino-4-chloropyrimidine (Unreacted).
-
Impurity B (Byproduct): 2-Amino-4-hydroxypyrimidine (Isocytosine) – formed via hydrolysis of the chloro- group by trace water in the reaction matrix.
Figure 1: Synthesis & Impurity Origin Pathway
Caption: Mechanistic origin of impurities. Competitive hydrolysis yields Isocytosine, while incomplete conversion leaves residual Chloropyrimidine.
Method Development Strategy
The Polarity Challenge
Separating these three components requires balancing the retention of the highly polar Isocytosine with the resolution of the lipophilic Chloro- and Ethoxy- analogs.
| Compound | Structure Feature | LogP (Approx) | Elution Behavior |
| Isocytosine | Hydroxyl/Keto tautomer | < 0 (Polar) | Elutes near void volume (t0). |
| 2-Amino-4-chloropyrimidine | Chloro- (EWG) | ~0.58 | Moderate retention. |
| 4-Ethoxypyrimidin-2-amine | Ethoxy- (EDG + Alkyl) | ~0.9 - 1.2 | Strongest retention (Late eluter). |
The pH Factor
Pyrimidines are weak bases.
-
At pH < 3: The amino group is protonated (
), reducing hydrophobicity and retention on C18. -
At pH > 7: The molecules are neutral, maximizing hydrophobic interaction with the stationary phase.
-
Recommendation: A buffer at pH 6.5–7.5 (e.g., Ammonium Acetate or Phosphate) is ideal to keep the amines neutral, ensuring sharp peaks and maximum resolution between the Chloro and Ethoxy species.
Recommended Experimental Protocol
This protocol is designed to be self-validating. The resolution (
Chromatographic Conditions
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µm or 5 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 7.0).
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Detection: UV @ 254 nm (Pyrimidines absorb strongly here).
-
Injection Volume: 5–10 µL.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Phase |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold (for Isocytosine) |
| 15.0 | 40 | 60 | Linear Gradient |
| 18.0 | 40 | 60 | Wash |
| 18.1 | 95 | 5 | Re-equilibration |
Standard Preparation
-
Stock Solution: Dissolve 10 mg of 4-Ethoxypyrimidin-2-amine in 10 mL of 50:50 Water:Acetonitrile.
-
Impurity Spike: Spike with 0.1% (w/w) of 2-Amino-4-chloropyrimidine to verify resolution.
Comparative Performance Data
The following table summarizes the expected retention characteristics under the defined conditions.
| Component | Retention Time (min)* | RRT (Relative Retention Time) | Resolution (Rs) |
| Isocytosine | 2.5 - 3.0 | ~0.25 | N/A |
| 2-Amino-4-chloropyrimidine | 8.5 - 9.0 | ~0.85 | > 5.0 (vs Isocytosine) |
| 4-Ethoxypyrimidin-2-amine | 10.0 - 10.5 | 1.00 | > 2.5 (vs Chloro precursor) |
*Note: Absolute times will vary by system dwell volume and column dimensions.
Figure 2: Separation Logic Flow
Caption: Chromatographic separation logic. The ethoxy group's alkyl chain drives the highest retention on the C18 phase.
Troubleshooting & Optimization
-
Co-elution of Chloro/Ethoxy peaks: If resolution < 1.5, lower the % Acetonitrile in the gradient slope (e.g., change 60% B at 15 min to 40% B). The Chloro- analog is less lipophilic and will shift earlier relative to the Ethoxy- target.
-
Tailing Peaks: Pyrimidines interact with residual silanols. Ensure the column is "End-capped" and maintain buffer strength > 10 mM.
-
Ghost Peaks: Isocytosine can precipitate in high organic mobile phases. Ensure the gradient starts with high aqueous content (95%).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 223332, 2-Amino-4-chloropyrimidine. Retrieved from [Link]
-
Agilent Technologies. Strategies for the Separation of Basic Compounds (Technical Note). Retrieved from [Link]
-
SIELC Technologies. HPLC Separation of Pyrimidine Bases. Retrieved from [Link]
Sources
Melting Point Determination for 2-Amino-4-ethoxypyrimidine Purity: A Comparative Technical Guide
Strategic Context: The Role of Thermal Analysis in Pyrimidine Intermediates
2-Amino-4-ethoxypyrimidine is a critical heterocyclic building block, often employed in the synthesis of kinase inhibitors and antifolate therapeutics. In process chemistry, the purity of this intermediate directly correlates with the yield and impurity profile of subsequent API (Active Pharmaceutical Ingredient) steps.
While High-Performance Liquid Chromatography (HPLC) remains the gold standard for specific impurity identification, Melting Point (MP) determination serves as the frontline thermodynamic assessment of purity. It provides immediate, cost-effective feedback on bulk crystallinity and solvate formation—attributes that HPLC often misses.
This guide objectively compares three purity determination workflows: Manual Capillary MP , Automated Optoelectronic MP , and Differential Scanning Calorimetry (DSC) , validating them against the HPLC reference standard.
Experimental Protocols
Method A: Automated Optoelectronic Melting Point (Recommended for Routine QC)
Principle: Uses transmission of light through the sample. As the sample melts, light transmission increases. The "Clear Point" is detected automatically.
Protocol:
-
Sample Prep: Dry the 2-Amino-4-ethoxypyrimidine sample at 40°C under vacuum for 4 hours to remove residual solvent (solvent effects can depress MP by 2–5°C).
-
Loading: Grind the sample to a fine powder. Fill a glass capillary (1.5 mm O.D.) to a height of 3 mm. Compact by tapping (packing density affects heat transfer).
-
Ramp 1 (Fast): Heat at 10°C/min to 140°C (approx. 10–15°C below expected onset).
-
Ramp 2 (Slow): Reduce heat rate to 1.0°C/min until the melt is complete.
-
Note: High ramp rates (>2°C/min) cause thermal lag, resulting in artificially high MP readings.
-
-
Detection: Record the Onset Point (first liquid meniscus) and Clear Point (complete transparency).
Method B: Differential Scanning Calorimetry (DSC) (Recommended for High Precision)
Principle: Measures the heat flow difference between the sample and a reference. Purity is calculated using the Van't Hoff equation based on MP depression.[1][2]
Protocol:
-
Instrument: Heat Flux DSC (e.g., TA Instruments or Mettler Toledo).
-
Calibration: Indium standard (MP 156.6°C) is ideal as it brackets the target range.
-
Sample: Weigh 2–4 mg of 2-Amino-4-ethoxypyrimidine into an aluminum pan. Crimp hermetically to prevent sublimation.
-
Cycle: Equilibrate at 30°C. Ramp at 2°C/min to 180°C.
-
Analysis: Integrate the endothermic melting peak. Use the software's "Purity Analysis" module to plot
vs. (where is the fraction melted).-
Equation:
-
Output: Calculated
(pure melting point) and Mole % Impurity ( ).
-
Method C: HPLC (The Validation Reference)
Principle: Chromatographic separation of impurities based on polarity.
Protocol:
-
Column: C18 Reverse Phase (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: Gradient Acetonitrile : Water (0.1% TFA).
-
Detection: UV at 254 nm (pyrimidine absorption max).
-
Calculation: Area % normalization (assuming response factors
1).
Comparative Performance Analysis
The following data represents a comparative study of a "Crude" batch vs. a "Recrystallized" batch of 2-Amino-4-ethoxypyrimidine.
Table 1: Experimental Data Comparison
| Feature | Method A: Automated MP | Method B: DSC | Method C: HPLC (Ref) |
| Purity Output | Qualitative Range (°C) | Quantitative Mole % | Quantitative Area % |
| Crude Sample Data | 148.5 – 154.2°C (Broad) | 96.2 Mol% | 96.8 Area% |
| Pure Sample Data | 158.1 – 159.5°C (Sharp) | 99.4 Mol% | 99.6 Area% |
| Sample Required | < 5 mg | 2–5 mg | 10 mg (diluted) |
| Analysis Time | 15 mins | 45 mins | 30–60 mins |
| Capital Cost | Low ($) | High ( | Medium ( |
| Key Limitation | Subjective if manual; cannot ID impurities. | Requires pure melt; decomposes if unstable. | Solvents/Salts invisible to UV. |
Interpretation of Results
-
Melting Point Depression: The crude sample showed a
depression and a broad range ( width). This confirms the presence of significant impurities (likely unreacted starting material or isomers) disrupting the crystal lattice. -
DSC Sensitivity: DSC provided a purity value (96.2%) very close to the HPLC value (96.8%), proving it is a viable quantitative alternative when HPLC is unavailable.
-
HPLC Specificity: Only HPLC could confirm that the 3.2% impurity was a specific regioisomer, which MP and DSC cannot distinguish.
Decision Logic & Workflow
The following diagram illustrates the recommended workflow for integrating MP determination into a purification pipeline.
Figure 1: Integrated purity assessment workflow. MP serves as the "Gatekeeper" to prevent wasting HPLC resources on obviously impure batches.
Technical Recommendations
The "Thermodynamic" Truth
Do not rely solely on HPLC. A sample can appear 99% pure by HPLC (UV) but contain 5% inorganic salts or trapped solvent. These non-UV active impurities will not show on a chromatogram but will depress the Melting Point significantly. Therefore, MP is superior for detecting total non-volatile impurities.
Handling Polymorphs
2-Amino-4-ethoxypyrimidine may exhibit polymorphism (different crystal packing).
-
Observation: If you observe a sample melting at 145°C, resolidifying, and melting again at 158°C, you are witnessing a polymorph transition.
-
Action: Use DSC to distinguish between a solvate desolvation (broad endotherm) and a true melt (sharp endotherm).
Reference Standards
Always run a pharmacopeial-grade reference standard alongside your sample if using manual capillary methods. This negates thermometer calibration errors.
References
-
ASTM International. ASTM E928-08: Standard Test Method for Purity by Differential Scanning Calorimetry. (The industry standard for Van't Hoff purity calculation).
-
Mettler Toledo. Thermal Analysis of Pharmaceuticals: Melting Point & DSC Applications. (Detailed guide on MP depression and instrument calibration).
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary: Pyrimidine Derivatives. (General physical property data for amino-pyrimidines).
-
U.S. Pharmacopeia (USP). USP <741> Melting Range or Temperature. (Regulatory standard for capillary melting point execution).
Sources
A Researcher's Guide to the UV-Vis Absorption Maxima of 2-Aminopyrimidine Derivatives: A Comparative Analysis
For researchers and professionals in drug development and materials science, understanding the photophysical properties of heterocyclic compounds is paramount. Among these, 2-aminopyrimidine derivatives stand out due to their diverse biological activities and applications as key synthons. Ultraviolet-Visible (UV-Vis) spectroscopy provides a rapid, accessible, and powerful tool for characterizing these molecules. This guide offers an in-depth comparison of the UV-Vis absorption maxima (λmax) of various 2-aminopyrimidine derivatives, supported by experimental data and protocols to ensure scientific integrity and reproducibility.
The Significance of UV-Vis Spectroscopy for 2-Aminopyrimidine Derivatives
The UV-Vis absorption spectrum of a 2-aminopyrimidine derivative is dictated by its electronic structure. The pyrimidine ring, an aromatic heterocycle, possesses a system of π-electrons. The absorption of UV-Vis radiation excites these electrons from lower energy bonding (π) or non-bonding (n) molecular orbitals to higher energy anti-bonding (π*) orbitals. The energy of these transitions, and thus the λmax, is highly sensitive to the molecular environment. This sensitivity makes UV-Vis spectroscopy an invaluable technique for:
-
Structural Elucidation: Confirming the presence of the pyrimidine core and the influence of various substituents.
-
Quantitative Analysis: Determining the concentration of a compound in solution using the Beer-Lambert Law.
-
Studying Molecular Interactions: Investigating the effects of solvents, pH, and binding to other molecules.
-
Predicting Photochemical Behavior: Understanding the potential for light-induced reactions and degradation.
A critical aspect of 2-aminopyrimidines is their potential for amino-imino tautomerism. These tautomers exhibit distinct electronic configurations and, consequently, different UV-Vis absorption spectra. The equilibrium between these forms can be influenced by substituents, solvent polarity, and pH, adding a layer of complexity and richness to their spectroscopic analysis.
Comparative Analysis of UV-Vis Absorption Maxima
The position of the λmax in 2-aminopyrimidine derivatives is significantly influenced by the nature and position of substituents on the pyrimidine ring. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to shifts in the absorption maxima.
| Derivative | Substituent(s) | Solvent | λmax (nm) | Reference |
| 2-Aminopyrimidine | -H | Isooctane | ~290 | [1] |
| 2-Amino-4-methylpyrimidine | -CH₃ (EDG) at C4 | Isooctane | ~295 | [1] |
| 2-Amino-4,6-dimethylpyrimidine | -CH₃ (EDG) at C4, C6 | Not specified | Not specified | [2] |
| 2-Amino-4,6-di(4-bromophenyl)pyrimidine | -p-Bromophenyl (EWG) at C4, C6 | Various | See Note 1 | [3] |
| Asymmetrical 2-aminopyrimidine | -Carbazolylphenyl and dimethylaminophenyl | Various | See Note 1 | [3] |
| 2-Amino-4-hydroxy-6-methylpyrimidine | -OH (EDG) at C4, -CH₃ (EDG) at C6 | Not specified | Not specified | [4] |
| 2-Amino-5-bromopyrimidine | -Br (EWG) at C5 | Not specified | Not specified | [1] |
| 2-Chloropyrimidine | -Cl (EWG) at C2 (no amino group) | Gas Phase | ~240, ~300 | [5] |
Note 1: For the di-substituted phenyl derivatives, the absorption spectra are complex and show significant solvatochromism. The λmax values vary depending on the solvent used, highlighting the importance of considering the experimental conditions.[3]
General Trends Observed:
-
Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) and hydroxyl (-OH) groups tend to cause a bathochromic shift (shift to longer wavelengths) in the λmax. This is because they increase the electron density of the π-system, raising the energy of the HOMO and reducing the HOMO-LUMO gap.
-
Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Br, -Cl) and phenyl groups generally lead to more complex spectral changes. While they can extend conjugation, which typically results in a bathochromic shift, their inductive effects can also lower the energy of the molecular orbitals. The net effect depends on the specific substituent and its position.
-
Extended Conjugation: The introduction of aromatic rings, such as phenyl groups, extends the conjugated π-system. This delocalization of electrons significantly lowers the energy required for the π → π* transition, resulting in a pronounced bathochromic shift.[4]
The Profound Impact of the Solvent Environment
The polarity of the solvent can significantly alter the UV-Vis absorption spectrum of 2-aminopyrimidine derivatives, a phenomenon known as solvatochromism. This effect is particularly pronounced for polar molecules where the ground and excited states have different dipole moments.
-
Polar Protic Solvents (e.g., ethanol, water): These solvents can form hydrogen bonds with the nitrogen atoms and the amino group of the pyrimidine ring. Such interactions can stabilize the ground state or the excited state to different extents, leading to either a bathochromic or a hypsochromic shift (shift to shorter wavelengths). For n → π* transitions, polar solvents often cause a hypsochromic shift because they stabilize the non-bonding electrons in the ground state through hydrogen bonding, thus increasing the energy required for excitation.[6][7]
-
Non-polar Solvents (e.g., hexane, cyclohexane): In these solvents, solute-solvent interactions are minimal, and the observed spectrum is closer to the intrinsic absorption of the molecule.
The choice of solvent is therefore a critical experimental parameter that must be controlled and reported.[8]
Experimental Protocol for Determining UV-Vis Absorption Maxima
To ensure the acquisition of accurate and reproducible data, the following step-by-step methodology is recommended. This protocol is designed to be a self-validating system, incorporating necessary checks and calibrations.
1. Instrumentation and Calibration:
- Utilize a calibrated double-beam UV-Vis spectrophotometer.
- Perform wavelength accuracy and photometric accuracy tests using certified reference materials (e.g., holmium oxide for wavelength accuracy, potassium dichromate for photometric accuracy).
2. Sample Preparation:
- Solvent Selection: Choose a solvent that is transparent in the wavelength range of interest and in which the analyte is sufficiently soluble. Spectroscopic grade solvents are essential to avoid interference from impurities.[7]
- Stock Solution Preparation: Accurately weigh a known amount of the 2-aminopyrimidine derivative and dissolve it in a precise volume of the chosen solvent in a volumetric flask.
- Working Solution Preparation: Prepare a series of dilutions from the stock solution to determine the optimal concentration. The absorbance at λmax should ideally be within the linear range of the instrument, typically between 0.2 and 0.8 arbitrary units.
3. Spectral Acquisition:
- Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for any solvent absorption and instrumental drift.
- Sample Measurement: Rinse the cuvette with the sample solution before filling it. Record the absorption spectrum of the sample over the desired wavelength range (e.g., 200-400 nm).
- Determination of λmax: Identify the wavelength at which the maximum absorbance occurs.
4. Data Analysis and Reporting:
- Report the λmax value(s) in nanometers (nm).
- If performing quantitative analysis, construct a calibration curve by plotting absorbance versus concentration for the series of standard solutions. The linearity of this curve, as indicated by the correlation coefficient (R²), validates the method for quantification.[9]
Visualizing the Workflow and Key Relationships
To further clarify the experimental process and the factors influencing the absorption maxima, the following diagrams are provided.
Caption: Experimental workflow for determining the UV-Vis absorption maximum.
Caption: Factors influencing the λmax of 2-aminopyrimidine derivatives.
Conclusion
The UV-Vis absorption characteristics of 2-aminopyrimidine derivatives are a rich source of information for researchers in various scientific disciplines. The λmax is a sensitive probe of the electronic structure, which is readily modulated by substituents and the surrounding solvent environment. By following a rigorous experimental protocol, researchers can obtain reliable and comparable data that can guide the synthesis of new derivatives with tailored photophysical properties for applications ranging from medicinal chemistry to materials science. This guide provides a foundational understanding and a practical framework for the comparative analysis of these important heterocyclic compounds.
References
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U.V. Spectrophotometric Analysis of Ketoprofen in Tablets–Statistical Validation of Proposed Method. (2023). MDPI. [Link]
-
UV-vis absorption spectra of H 2 TBrPP, [Mg(TBrPP)], [Mg(TBrPP)(4,4 ′... (n.d.). ResearchGate. [Link]
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UV–Vis–NIR spectrum of 2APM crystal. (n.d.). ResearchGate. [Link]
-
Effect of Solvent. (2023). Chemistry LibreTexts. [Link]
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Comparison of UV-vis absorption spectra of... (n.d.). ResearchGate. [Link]
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2-Amino-4-hydroxy-6-methylpyrimidine. (n.d.). SpectraBase. [Link]
-
2-Amino-5-bromopyrimidine. (n.d.). PubChem. [Link]
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Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. (n.d.). PubMed Central. [Link]
-
Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. (n.d.). Beilstein Journals. [Link]
-
2-Amino-4-hydroxy-6-methylpyrimidine. (n.d.). NIST WebBook. [Link]
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Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. (2025). Royal Society of Chemistry. [Link]
-
Tuning UV Absorption in Imine-Linked Covalent Organic Frameworks via Methylation. (2022). WUR eDepot. [Link]
-
(PDF) Vacuum ultraviolet spectroscopy of pyrimidine derivatives: effect of halogenation. (2025). ResearchGate. [Link]
-
The Crystal Structure of 2-Amino-4-Hydroxy-6- Methylpyrimidine-Trihydrate. (2020). ResearchGate. [Link]
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Experimental and Optimized Studies of Some Pyrimidine Derivatives. (n.d.). AIP Publishing. [Link]
-
Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption. (2026). MDPI. [Link]
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Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes. (n.d.). SciSpace. [Link]
-
Study of Solvent Effect on UV-Visible Spectra of a Newly Synthesized Zn(II), Co(II) and Cd. (n.d.). IJISET. [Link]
-
Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. (2021). MDPI. [Link]
-
(PDF) Solvent effects on UV–Vis and FT-IR spectra of indapamide combined with DFT calculations. (2019). ResearchGate. [Link]
-
2-Amino-4-hydroxy-6-methylpyrimidine. (n.d.). Cheméo. [Link]pdf)
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Safety Operating Guide
Technical Guide: Operational Disposal Procedures for 4-Ethoxypyrimidin-2-amine
[1][2]
Executive Summary: Immediate Action Protocol
Compound: 4-Ethoxypyrimidin-2-amine (CAS: 5614-42-6) Chemical Class: Aminopyrimidine derivative Primary Hazard: Irritant (Skin/Eye/Respiratory), Acute Toxicity (Oral/Dermal), Basic Reactivity.[1][2]
Operational Directive: This compound must be handled as Hazardous Organic Waste . It is a base; strict segregation from acids and oxidizers is required to prevent exothermic runaway or toxic gas generation.
Quick Reference: Safety & Handling Data
| Parameter | Specification | Operational Implication |
| Signal Word | WARNING / DANGER | Treat as high-risk for mucous membrane damage.[1][2][3][4] |
| GHS Classification | Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[1][2] 2A, STOT SE 3 | Do not inhale dust.[2][4][5] Double-glove for handling. |
| Physical State | Solid (Powder/Crystalline) | High risk of airborne particulate generation.[1][2] |
| Reactivity | Basic (Amine group) | INCOMPATIBLE with strong acids and oxidizers.[1][2][4] |
| RCRA Status | Non-listed (Characteristic) | Dispose as Toxic Organic Waste (unless mixed with solvents).[1][2] |
Part 1: Chemical Characterization & Hazard Logic
Why we handle it this way: The Structure-Activity Relationship[1][2]
As a Senior Application Scientist, it is critical to understand that safety protocols are dictated by molecular geometry and functional groups, not just regulatory codes.
-
The Amine Functionality (Causality of pH Hazards): The exocyclic amine group at position 2 renders the molecule basic. When mixed with strong acids (e.g., Hydrochloric or Sulfuric acid waste), it will undergo a rapid, exothermic protonation.[2]
-
The Ethoxy Group (Solubility & Permeability): The ethoxy substituent increases lipophilicity compared to the parent aminopyrimidine.
-
Risk:[4][5][6][7][8][9][10][11] Enhanced dermal absorption. The compound can penetrate the stratum corneum more effectively than hydrophilic analogs.
-
Control:Nitrile gloves are insufficient for prolonged contact. Double-gloving or using heavier gauge chemically resistant gloves (e.g., Silver Shield) is recommended for bulk disposal.
-
Part 2: Pre-Disposal Stabilization (Self-Validating Systems)
Trustworthiness through Verification[1][2]
A "Self-Validating System" means the protocol includes a step that confirms safety before the critical action is taken.
The pH Compatibility Check
Before adding 4-Ethoxypyrimidin-2-amine waste to a bulk "Organic Base" or "General Organic" carboy, perform this validation:
-
Extract: Take a 1 mL aliquot of the liquid waste stream (or dissolve a trace amount of solid waste in water).
-
Test: Apply to a wide-range pH strip.
-
Validate:
-
If pH < 7: STOP. The receiving container is acidic. Adding this amine will cause heat generation.
-
If pH ≥ 7: PROCEED. The waste stream is compatible.
-
Waste Stream Segregation Logic
The following diagram illustrates the decision matrix for segregating this specific compound to prevent cross-reactivity.
Caption: Decision matrix for segregating 4-Ethoxypyrimidin-2-amine based on physical state and solvent carrier.
Part 3: Step-by-Step Disposal Workflow
Solid Waste Disposal (Pure Compound)
Objective: Contain dust and prevent environmental leaching.
-
Primary Containment: Transfer the solid waste into a clear, heavy-duty polyethylene bag or a wide-mouth HDPE jar.
-
Decontamination: Wipe the exterior of the primary container with a methanol-dampened wipe to remove invisible dust residues. Dispose of the wipe in the same bag.
-
Secondary Containment: Seal the primary container and place it inside a secondary waste container (e.g., a larger drum or hazardous waste box).
-
Labeling: Affix a hazardous waste label.
Liquid Waste Disposal (Solutions)
Objective: Prevent solvent incompatibility and leaks.[11]
-
Select Container: Use an HDPE or Glass carboy. Do not use metal if the solvent system is corrosive or if water content is high (corrosion risk).
-
Compatibility Validation: Perform the pH Check described in Part 2.
-
Transfer: Use a funnel to prevent spills. Do not fill beyond 90% capacity to allow for thermal expansion.
-
Labeling:
Part 4: Emergency Contingencies (Spill Response)
In the event of a spill, immediate action is required to prevent the spread of dust or vapors.[11]
Spill Response Workflow
Caption: Operational loop for managing accidental release of 4-Ethoxypyrimidin-2-amine.
Specific Cleanup Instructions[1][3][4][5][13][14]
-
Powder Spills: Do NOT dry sweep. This generates toxic dust. Cover the spill with paper towels dampened with water or a non-flammable solvent to weigh down the particles, then scoop into a waste bag.
-
Liquid Spills: Use universal absorbent pads or vermiculite. Do not use sawdust (potential flammability if oxidizers are present in the lab, though less relevant for this specific base).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22402120, 4-Ethoxypyrimidin-2-amine. Retrieved from [Link][1][2]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (SDS). Retrieved from [Link][1][2]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. 4-ethynylpyridin-2-amine - Safety Data Sheet [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. carlroth.com [carlroth.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
